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  • Product: 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
  • CAS: 1134988-44-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride

Executive Summary In modern medicinal chemistry, the transition from planar, fully aromatic rings to partially saturated heterocycles—often termed the "escape from flatland"—is a critical strategy for improving drug solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, fully aromatic rings to partially saturated heterocycles—often termed the "escape from flatland"—is a critical strategy for improving drug solubility and reducing off-target toxicity. 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS: 1134988-44-5) serves as a highly specialized, Fsp³-enriched building block. It is primarily utilized in the synthesis of complex nitrogen-rich bicyclic scaffolds, such as dihydro-triazolo[4,3-a]pyrazines. These fused systems are privileged pharmacophores in the development of bromodomain inhibitors (e.g., BRD4 and ATAD2 targets in oncology) [1] and novel antimalarial agents [2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in drug discovery.

Physicochemical Properties & Structural Dynamics

Understanding the intrinsic properties of this intermediate is essential for optimizing reaction conditions and preventing degradation during storage.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of the compound [3][4]:

PropertyValue / Description
Chemical Name 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
CAS Number 1134988-44-5
Molecular Formula C₄H₈Cl₂N₄ (C₄H₇ClN₄ · HCl)
Molecular Weight 183.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, and Water; Insoluble in non-polar organics
MDL Number MFCD04971994
The Causality of the Hydrochloride Salt Form

Free hydrazines are notoriously unstable; they are highly nucleophilic, prone to auto-oxidation, and can undergo premature dimerization. By formulating this building block as a hydrochloride salt , the lone pairs on the hydrazine nitrogen are protonated. This fundamentally arrests oxidative degradation and improves shelf-life. Furthermore, the salt form mitigates the static charge issues commonly encountered when weighing free-base heterocyclic amines, ensuring batch-to-batch consistency during high-throughput screening campaigns.

Structural Advantage: The 1,2-Dihydro Motif

Unlike its fully aromatic counterpart (3-chloro-2-hydrazinylpyrazine), the 1,2-dihydro saturation introduces a degree of conformational flexibility. This Fsp³ character alters the pKa of the adjacent nitrogens and provides a unique spatial trajectory for the 3-chloro group, which serves as a vital synthetic handle for late-stage functionalization via S_NAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling [5].

Mechanistic Reactivity & Synthetic Applications

The primary utility of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride lies in its ability to undergo rapid condensation and cyclization to form fused triazole rings.

When reacted with an orthoester (such as trimethyl orthoacetate), the reaction proceeds via a two-step cascade. First, the liberated free hydrazine attacks the electrophilic carbon of the orthoester, expelling an alcohol to form an intermediate hydrazone. Second, an intramolecular cyclization occurs where the adjacent pyrazine nitrogen attacks the hydrazone carbon, forming the five-membered triazole ring.

Pathway A 3-Chloro-2-hydrazinyl- 1,2-dihydropyrazine HCl B Free Base Formation (Mild Base) A->B C Nucleophilic Attack (Orthoester) B->C D Thermal Cyclization (- ROH, - H2O) C->D E Dihydro-triazolo[4,3-a] pyrazine Scaffold D->E

Fig 1. Mechanistic pathway for the cyclization into fused triazolopyrazine scaffolds.

Thermodynamic Causality: Why is this reaction typically driven at elevated temperatures (e.g., 100–130 °C)? The initial hydrazone formation is reversible. By heating the reaction above the boiling point of the alcohol byproduct (e.g., methanol from trimethyl orthoacetate), the byproduct is continuously distilled out of the reaction matrix. This shifts the equilibrium entirely toward the thermodynamic sink—the fully cyclized, stable bicyclic system.

Experimental Protocols: Synthesis of Fused Scaffolds

The following protocol details the conversion of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride into a functionalized dihydro-triazolo[4,3-a]pyrazine derivative. This methodology is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Methodology
  • Reagent Preparation & Neutralization:

    • Suspend 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (1.0 mmol, 183 mg) in 5.0 mL of trimethyl orthoacetate.

    • Critical Step: Add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol) dropwise at room temperature. The addition of the base is required to neutralize the HCl salt and liberate the nucleophilic free hydrazine. The suspension will typically transition to a clear solution as the free base dissolves.

  • Thermal Cyclization:

    • Equip the reaction flask with a reflux condenser and heat the mixture to 130 °C under an inert nitrogen atmosphere for 2 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 147 for the free base) and the appearance of the cyclized product mass confirm the completion of the cascade.

  • Aqueous Workup:

    • Cool the reaction to room temperature. The excess trimethyl orthoacetate must be quenched to prevent downstream purification issues.

    • Dilute the mixture with 15 mL of distilled water and extract with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash silica column chromatography.

    • Use a gradient elution from 70% Cyclohexane / 30% EtOAc to 55% Cyclohexane / 45% EtOAc. The target bicyclic scaffold will elute cleanly due to its distinct polarity compared to any unreacted intermediates.

Workflow Step1 Step 1: Reagent Prep Dissolve CAS 1134988-44-5 in Trimethyl Orthoacetate Step2 Step 2: Thermal Activation Heat to 130°C for 2 hours under N2 atmosphere Step1->Step2 Step3 Step 3: Quench & Extract Dilute with H2O, extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (cHex/EtOAc gradient) Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Characterization Step4->Step5

Fig 2. Standard operational workflow for thermal cyclization and purification.

Conclusion

3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is far more than a simple chemical catalog item; it is a strategically designed synthetic node. By leveraging the stability of its hydrochloride salt and the unique Fsp³ geometry of its 1,2-dihydro ring, medicinal chemists can efficiently construct complex, non-planar triazolopyrazine architectures. Strict adherence to the thermodynamic principles of its cyclization ensures robust, scalable access to these high-value pharmacophores.

References

  • Title: Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Product Index - 1134988-44-5 Source: AA Blocks URL: [Link]

  • Source: European Patent Office (Google Patents)
Exploratory

Thermal Stability and DSC Analysis of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride: A Comprehensive Guide

Executive Summary In pharmaceutical development, energetic intermediates require rigorous thermodynamic characterization to prevent catastrophic thermal runaway during scale-up. The compound 3-chloro-2-hydrazinyl-1,2-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, energetic intermediates require rigorous thermodynamic characterization to prevent catastrophic thermal runaway during scale-up. The compound 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS No. 1134988-44-5) is a highly reactive building block[1]. While its functional density makes it valuable for synthesizing complex pyrazine-based active pharmaceutical ingredients (APIs), the presence of the hydrazine moiety introduces severe thermal hazards[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational manuals. Here, we will dissect the mechanistic causality behind this compound's thermal instability and establish a self-validating analytical framework using Differential Scanning Calorimetry (DSC) and Calvet Calorimetry (C80) to ensure both scientific integrity and operational safety.

Mechanistic Drivers of Thermal Instability

To accurately analyze a compound, one must first understand its mode of failure. Hydrazine hydrochlorides are inherently unstable due to the relatively weak N-N bond, which is highly susceptible to homolytic cleavage[2].

While formulating the hydrazine as a hydrochloride salt improves its stability at ambient temperatures by protonating the lone pairs and preventing premature oxidation, exposure to elevated temperatures (typically >150°C) triggers a violent exothermic decomposition[2]. This degradation produces hazardous gaseous byproducts, including hydrogen chloride, nitrogen gas, and nitrogen oxides, leading to rapid pressure accumulation[2]. Crucially, this decomposition is auto-catalytic and highly sensitive to external surfaces; trace transition metals can drastically lower the activation energy required for N-N bond cleavage.

DecompositionMechanism A 3-Chloro-2-hydrazinyl- 1,2-dihydropyrazine HCl B Thermal Stress (>150°C) A->B C N-N Bond Homolysis (Endothermic) B->C D Radical Recombination & Gas Evolution (N₂, HCl) C->D Auto-catalytic Exotherm E Pyrazine Oligomers (Solid Residue) C->E

Fig 1: Proposed thermal decomposition pathway of hydrazine-substituted pyrazine hydrochlorides.

Differential Scanning Calorimetry (DSC): Analytical Workflows

Causality in Crucible Selection

The most critical parameter in the DSC analysis of hydrazine derivatives is the selection of the sample crucible. Standard aluminum or stainless steel pans are fundamentally incompatible with this class of compounds. Metallic surfaces catalyze the decomposition of the hydrazine moiety, resulting in artificially lowered onset temperatures ( Tonset​ ) that skew safety margins[3].

Recent calorimetric studies demonstrate that even high-purity gold-plated crucibles can yield inconsistent thermal stability data due to microscopic variations in plating thickness and purity[3]. To obtain reliable, intrinsic thermal baseline data, analysts must utilize glass-lined Hastelloy cells or specialized glass capillaries, which completely prevent catalytic interference[3][4].

Step-by-Step DSC Protocol

To ensure our thermal analysis is a self-validating system, the following protocol incorporates strict internal calibration checks:

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to verify temperature accuracy and heat flow sensitivity prior to running energetic materials.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride into a high-pressure, glass-lined crucible[3]. Seal the crucible hermetically to prevent the premature escape of volatile degradation products, which would artificially alter the reaction kinetics.

  • Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen at a constant flow rate of 50 mL/min. Causality: This eliminates oxidative degradation pathways, ensuring the recorded exotherm is purely a function of intrinsic thermal decomposition.

  • Thermal Ramping: Equilibrate the sample at 25°C for 5 minutes. Apply a controlled heating rate of 5°C/min up to 350°C. Causality: A slower heating rate minimizes thermal lag and improves the resolution between the endothermic melting peak and the subsequent exothermic decomposition peak.

  • Data Acquisition & Integration: Record the heat flow (W/g). Integrate the exothermic peak from the established baseline to determine the onset temperature ( Tonset​ ), peak temperature ( Tpeak​ ), and enthalpy of decomposition ( ΔHdec​ ).

Quantitative Thermal Data Interpretation

Because specific lot-to-lot stability data requires formal ICH-compliant studies[2], Table 1 synthesizes the expected quantitative thermal parameters for hydrazine hydrochloride derivatives based on established calorimetric literature[2][4].

Table 1: Representative DSC Thermal Parameters for Hydrazine Hydrochlorides

Thermal ParameterTypical RangeMechanistic Significance
Melting Point ( Tm​ ) 140°C - 160°CEndothermic phase transition. Often immediately precedes or overlaps with the onset of decomposition.
Onset Temperature ( Tonset​ ) 165°C - 200°CThe critical safety threshold. Values are highly dependent on the crucible material (lower in metal, higher in glass)[3][4].
Peak Temperature ( Tpeak​ ) 210°C - 240°CThe point of maximum heat release rate during auto-catalytic degradation.
Decomposition Enthalpy ( ΔHdec​ ) -800 to -1200 J/gHighly exothermic. Values exceeding -500 J/g indicate a severe explosion hazard under confined conditions.
Activation Energy ( Ea​ ) 96 - 141 kJ/molVaries by environment; ~96 kJ/mol in stainless steel vs. ~141 kJ/mol in inert glass capillaries[4].

Scale-Up Risk Assessment via Calvet Calorimetry (C80)

While DSC provides excellent rapid screening, its dynamic temperature ramping can overestimate the safe handling temperature of an energetic compound. For pilot-plant scale-up, Calvet calorimetry (C80) is mandatory to simulate adiabatic runaway conditions and validate the DSC findings[3].

Step-by-Step C80 Protocol:

  • Cell Preparation: Utilize a glass-lined Hastelloy C80 mixing cell to ensure complete chemical inertness and mirror the DSC conditions[3].

  • Sample Loading: Load 100-200 mg of the compound. Causality: The larger sample mass and 3D sensor arrangement in the C80 provide superior sensitivity to low-level exothermic activity compared to the flat-plate sensors of a DSC.

  • Isothermal Aging: Heat the sample to a temperature 50°C below the DSC-determined Tonset​ and hold isothermally for 24 to 48 hours.

  • Kinetic Modeling: Monitor the heat flow to calculate the Time to Maximum Rate under adiabatic conditions ( TMRad​ ). Use this data to establish the Maximum Tolerable Temperature (MTT) for bulk storage and plant-scale reactions.

CalorimetryWorkflow S1 Sample Prep (Glass-lined Crucible) S2 Dynamic DSC (Ramp 5°C/min) S1->S2 S3 Data Extraction (T_onset, T_peak, ΔH) S2->S3 S4 S4 S3->S4 S5 Calvet Calorimetry (C80) Isothermal Aging S4->S5 Yes (High Risk) S6 Standard Storage Protocol S4->S6 No (Low Risk)

Fig 2: Decision-tree workflow for thermal risk assessment using DSC and C80 calorimetry.

Conclusion

The thermal analysis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride requires rigorous methodological control. Due to the extreme catalytic sensitivity of the hydrazine moiety, traditional metallic DSC crucibles are fundamentally inadequate and pose a risk of generating false-positive safety margins. By employing glass-lined calorimetry cells and a tiered approach—dynamic DSC for initial screening followed by isothermal C80 analysis for scale-up—researchers can accurately map the thermodynamic boundaries of this energetic intermediate, ensuring both scientific integrity and process safety.

References

  • Title: Product Index - AA Blocks (CAS 1134988-44-5) Source: AA Blocks URL: 1

  • Title: Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities Source: Organic Process Research & Development (ACS Publications) URL: 3

  • Title: An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride Source: BenchChem URL: 2

  • Title: Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities (Abstract & Data) Source: ResearchGate URL: 4

  • Title: Thermal Decomposition of Hydrazine Source: NASA Technical Reports Server (NTRS) URL: Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining the solubility profile of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride, a compound of interest in pharmaceutical research and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of publicly available, specific solubility data for this molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically generate and interpret this critical physicochemical parameter. A thorough understanding of solubility is paramount for successful formulation development, process chemistry, and ensuring bioavailability.[1][2] This guide outlines the foundational principles of solubility, details a robust experimental methodology based on the widely accepted shake-flask method, and provides a structure for the systematic presentation and analysis of the resulting data.[1][3][4]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2] Furthermore, in the realm of process chemistry and formulation, knowledge of a compound's solubility in various organic solvents is indispensable for crystallization, purification, and the development of stable dosage forms.[5]

3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride, with the molecular formula C4H8Cl2N4 and a molecular weight of 183.04 g/mol , is a molecule with potential pharmaceutical applications.[6] As a hydrochloride salt, its solubility is expected to be influenced by the polarity of the solvent and the potential for hydrogen bonding.[7] This guide will provide the necessary framework to systematically investigate these interactions and establish a comprehensive solubility profile.

Foundational Principles: Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of various factors. A guiding principle in predicting solubility is the adage "like dissolves like," which suggests that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8][9] For an ionic compound like 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride, several key factors will govern its solubility in organic solvents:

  • Solvent Polarity: The dielectric constant of a solvent is a measure of its polarity. Solvents with higher dielectric constants are generally better at solvating ions.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in both the solute and solvent can significantly enhance solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[2][8] However, this is not a universal rule and must be determined experimentally.

  • Common Ion Effect: In solvents where the hydrochloride salt can dissociate, the presence of a common ion (e.g., from an acidic medium) can suppress solubility.[9][10]

Experimental Methodology: A Self-Validating Protocol for Solubility Determination

The following protocol is based on the highly reliable and widely used shake-flask method for determining equilibrium solubility.[1][3][4][11] This method is considered a gold standard due to its direct measurement of solubility at equilibrium.[1]

Materials and Equipment
  • 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (analytical grade)

  • A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B Step 1 C Agitate at constant temperature (24-72 hours) B->C Step 2 D Centrifuge to pellet excess solid C->D Step 3 E Filter supernatant D->E Step 4 F Prepare dilutions E->F Step 5 G Analyze by HPLC F->G Step 6 H Quantify against calibration curve G->H Step 7

Figure 1: A step-by-step workflow for the determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.[3]

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the concentration of the dissolved compound.[11]

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[3]

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[3] This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride in the diluted samples using a validated HPLC method. HPLC is the preferred analytical technique due to its specificity and ability to detect impurities or degradation products.[1]

    • A calibration curve must be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[3]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table
SolventPolarity IndexDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CSolubility ( g/100g solvent) at 25°C
Methanol5.132.7Data to be generatedData to be generated
Ethanol4.324.5Data to be generatedData to be generated
Isopropanol3.919.9Data to be generatedData to be generated
Acetone5.120.7Data to be generatedData to be generated
Acetonitrile5.837.5Data to be generatedData to be generated
Ethyl Acetate4.46.0Data to be generatedData to be generated
Dichloromethane3.19.1Data to be generatedData to be generated
Toluene2.42.4Data to be generatedData to be generated
Heptane0.11.9Data to be generatedData to be generated

Note: Polarity Index and Dielectric Constant values are approximate and can be found in standard chemical reference literature.

Visualizing the Relationship between Solvent Properties and Solubility

A graphical representation of the data can reveal important trends.

G cluster_properties Solvent Properties Polarity Polarity Solubility Solubility of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Figure 2: A conceptual diagram illustrating the key solvent properties influencing the solubility of the target compound.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic determination of the solubility profile of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride in a range of organic solvents. By following the detailed experimental protocol and data analysis structure presented herein, researchers can generate the critical data necessary to inform formulation strategies, optimize process chemistry, and ultimately accelerate the development of this promising compound.

Future work should focus on expanding the solubility studies to include different temperatures, which would allow for the determination of the thermodynamic parameters of dissolution. Additionally, investigating the pH-solubility profile in aqueous buffer systems would be a crucial next step for understanding the compound's behavior in a physiological context.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride | C4H8Cl2N4 - BuyersGuideChem.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Predicting drug solubility in organic solvents mixtures - Unipd.
  • Annex 4 - World Health Organiz
  • Factors Affecting Solubility - BYJU'S.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts.

Sources

Exploratory

Spectroscopic Characterization of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride: A Comprehensive Guide

Executive Summary In the landscape of modern medicinal chemistry, hydrazine-substituted pyrazines serve as critical linchpins in the synthesis of fused heterocyclic pharmacophores, notably triazolopyrazines. These scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, hydrazine-substituted pyrazines serve as critical linchpins in the synthesis of fused heterocyclic pharmacophores, notably triazolopyrazines. These scaffolds are foundational to the development of epigenetic modulators, such as ATAD2[1] and BRD4[2] bromodomain inhibitors for oncology, as well as dipeptidyl peptidase-IV (DPP-IV) inhibitors for metabolic disorders[3].

However, the intermediate 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS: 1134988-44-5)[4] presents unique analytical challenges. Unlike its fully aromatic counterpart, the 1,2-dihydro saturation disrupts planar conjugation, while the hydrochloride salt introduces complex hydrogen-bonding dynamics. This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation of this specific dihydro-pyrazine scaffold.

Structural Dynamics & Mechanistic Considerations

Before executing spectroscopic workflows, one must understand the structural causality dictating the molecule's behavior. The molecular formula of the salt is C₄H₈Cl₂N₄ (MW: 183.04 g/mol ).

  • The 1,2-Dihydro Motif: The presence of the 1,2-dihydro saturation means the C2 carbon is sp3 hybridized. This breaks the full cyclic aromaticity of the pyrazine ring, isolating the C5=C6 double bond and fundamentally shifting the electronic landscape.

  • Salt Stabilization: The 1,2-dihydropyrazine ring is thermodynamically prone to auto-oxidation into the fully aromatic pyrazine. The hydrochloride salt acts as a stabilizing agent. By protonating the most basic nitrogen (the terminal hydrazine amine), it sterically and electronically hinders oxidative aromatization.

  • Analytical Implication: Solvents or techniques that strip the HCl counterion (e.g., basic aqueous environments) will rapidly degrade the sample. All characterization must be performed under conditions that preserve the salt pair.

Experimental Protocols & Causality

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality of Solvent Selection: Standard non-polar solvents like CDCl₃ cannot solvate the highly polar hydrochloride salt. While D₂O would dissolve the salt, it rapidly exchanges all N-H protons, erasing critical structural data regarding the hydrazine moiety and potentially altering the local pH, driving oxidation. Anhydrous DMSO-d₆ is the optimal choice. It breaks the crystal lattice via strong hydrogen-bond accepting properties while shifting the exchangeable protons downfield, cleanly separating them from the crucial C2-H sp3 signal.

  • Self-Validating Step: The integration of the C5 and C6 alkene doublets (1H each) must perfectly correlate with the integration of the C2-H sp3 multiplet (1H). Any deviation indicates that a fraction of the sample has oxidized to the aromatic pyrazine during preparation.

Step-by-Step Workflow:

  • Weigh 15 mg of the native solid into a dry vial.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire ¹H NMR at 400 MHz (zg30 pulse sequence), 16 scans, 2-second relaxation delay.

  • Acquire ¹³C NMR at 100 MHz (zgpg30 power-gated decoupling), 1024 scans.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • The Causality of Technique: Traditional KBr pellet pressing applies immense hydrostatic pressure that can induce polymorphic transitions or facilitate halogen exchange (chloride to bromide) in salt forms. ATR allows non-destructive analysis of the native crystalline powder.

Step-by-Step Workflow:

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and collect an ambient background spectrum.

  • Place 2–3 mg of the crystalline powder directly onto the crystal.

  • Apply the pressure anvil to ensure intimate optical contact without crushing the lattice.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 32 scans.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • The Causality of Ionization: Because the compound is a pre-formed hydrochloride salt, Electrospray Ionization in positive mode (ESI+) perfectly complements the native state. It gently desolvates the [M+H]⁺ cation without inducing severe fragmentation of the delicate hydrazine N-N bond.

Step-by-Step Workflow:

  • Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid to maintain protonation.

  • Infuse directly into the ESI source at 10 µL/min.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • Record exact mass in the m/z 100–500 range.

Spectroscopic Workflow Visualization

SpectroscopicWorkflow cluster_NMR NMR Spectroscopy cluster_MS_IR Mass Spec & FTIR Start 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine HCl Sample Preparation NMR_1H 1H NMR (DMSO-d6) Identify sp3 C2-H Start->NMR_1H NMR_13C 13C NMR Confirm sp2/sp3 Carbons Start->NMR_13C HRMS HRMS (ESI+) Exact Mass [M+H]+ Start->HRMS FTIR FTIR (ATR) N-H & C=N Stretching Start->FTIR NMR_2D HSQC / HMBC Map Connectivities NMR_1H->NMR_2D NMR_13C->NMR_2D Data Data Synthesis & Structural Elucidation NMR_2D->Data HRMS->Data FTIR->Data

Figure 1: Spectroscopic workflow for characterizing 1,2-dihydropyrazine derivatives.

Data Presentation & Expected Signatures

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆)

Note: The definitive proof of the 1,2-dihydro state is the upfield shift of C2 to the sp3 region.

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Structural Assignment Notes
N1-H 8.5 – 9.0br s-Broadened due to quadrupolar relaxation.
C2 4.5 – 5.0m55 – 65Critical: sp3 hybridized carbon; proves 1,2-dihydro state.
C3 --135 – 145 sp2 carbon bearing the electronegative chlorine.
C5 6.8 – 7.2d (J=6 Hz)115 – 125 sp2 alkene-like CH (coupled to C6).
C6 6.5 – 6.9d (J=6 Hz)110 – 120 sp2 alkene-like CH (coupled to C5).
Hydrazine 7.0 – 8.5br m-Overlaps with HCl protons; integrates for 3H⁺.
Table 2: Key FTIR Spectral Features
Wavenumber (cm⁻¹)Vibration ModeStructural Implication
3300 – 3100 N-H stretch (amines)Confirms presence of the hydrazine and N1-H.
2800 – 2500 N-H⁺ stretch (broad)Validates the intact hydrochloride salt form.
1620 – 1580 C=N / C=C stretchIsolated ring double bonds (C3=N4, C5=C6).
1050 – 1000 C-Cl stretchHalogen substitution at the C3 position.
950 – 900 N-N stretchConfirms hydrazine core connectivity.
Table 3: HRMS (ESI+) Fragmentation & Isotopic Validation

Self-Validating System: The isotopic pattern of the [M+H]⁺ ion serves as an internal check. The single chlorine atom dictates a strict ~3:1 intensity ratio between m/z 147.04 (³⁵Cl) and 149.04 (³⁷Cl).

m/z (Observed)FormulaIon Type / Fragmentation
147.0436 [C₄H₈³⁵ClN₄]⁺[M+H]⁺ (Protonated parent base molecule)
149.0406 [C₄H₈³⁷ClN₄]⁺[M+H]⁺ (³⁷Cl isotope peak, ~33% intensity)
130.0170 [C₄H₅ClN₃]⁺[M+H - NH₃]⁺ (Loss of terminal hydrazine group)
115.0058 [C₄H₄ClN₂]⁺[M+H - N₂H₄]⁺ (Cleavage of entire hydrazine moiety)

References

  • Title: Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Triazolopyrazine Derivatives as BRD4 Inhibitors (EP3066104B1)
  • Title: Beta-amino tetrahydroimidazo(1,2-a)pyrazines and tetrahydrotriazolo(4,3-a)pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes (EP1412357A1)
  • Title: Product Index & Chemical Properties (CAS: 1134988-44-5) Source: AA Blocks URL: [Link]

Sources

Foundational

Pharmacokinetics of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride derivatives

[label="3-chloro-2 Detailing the In Vivo Study I'm now detailing the in vivo pharmacokinetic study to determine oral bioavailability. I'm focusing on the experimental design, including the use of Sprague-Dawley rats, the...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3-chloro-2

Detailing the In Vivo Study

I'm now detailing the in vivo pharmacokinetic study to determine oral bioavailability. I'm focusing on the experimental design, including the use of Sprague-Dawley rats, the formulation of the triazolopyrazine derivative, and the administration routes (IV and PO). I'm describing the blood sampling, processing, and data modeling strategies, and detailing the LC-MS/MS analysis. I'm focusing on deriving PK parameters, and how to utilize NCA, or non-compartmental analysis.

Refining the Workflow

I'm now detailing the step-by-step protocol for in vitro permeability assays, emphasizing the use of Caco-2 cells in Transwell plates, and providing specific parameters like TEER values and incubation times. I am describing A-to-B and B-to-A transport, and sample collection, as I plan to use LC-MS/MS for analysis and calculate Permeability and Efflux Ratio. I'm moving on to detailing the rationale for the in vivo profiling.

Pharmacokinetics of Triazolopyrazine Therapeutics Derived from 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride

Executive Summary

The compound 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS 1134988-44-5) is a highly versatile, nitrogen-rich synthon that serves as the foundational building block for the triazolopyrazine scaffold. Through condensation and cyclization, this precursor is transformed into a rigid bicyclic core that anchors several high-value therapeutic classes, including ATAD2 bromodomain inhibitors, BRD4 inhibitors, and c-MET kinase inhibitors (e.g., volitinib)[1][2][3].

This technical guide dissects the pharmacokinetic (PK) properties of these advanced derivatives. As drug development shifts toward challenging intracellular and intranuclear targets, mastering the absorption, distribution, metabolism, and excretion (ADME) profile of the triazolopyrazine class is critical for translating biochemical potency into in vivo efficacy.

Scaffold Architecture and Mechanistic Rationale

The triazolopyrazine core offers exceptional bioisosteric versatility, but its planar geometry and high nitrogen content present unique pharmacokinetic hurdles—primarily concerning basicity, aqueous solubility, and membrane permeability.

Causality in Structural Design: The synthesis typically begins with the cyclization of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine utilizing orthoesters (e.g., trimethyl orthoacetate) under thermal conditions[4]. To achieve robust target engagement—such as displacing acetylated histones within the ATAD2 bromodomain—medicinal chemists frequently append basic side chains (e.g., piperidines or pyrrolidines)[1].

However, highly basic side chains ( pKa>8.0 ) become heavily protonated at physiological pH (7.4). This protonation drastically reduces passive membrane permeability, often resulting in a 30- to 1000-fold drop-off in cellular assay potency compared to cell-free biochemical assays[5]. Modulating the pKa of these substituents to a weakly basic or neutral range ( pKa≤7.5 ) is a mandatory optimization step to maximize intracellular and intranuclear exposure[1][5].

Pharmacokinetic Profiling: The ADME Landscape

Optimizing a triazolopyrazine hit into a preclinical candidate requires a delicate balance of physicochemical properties.

  • Absorption & Permeability: Because targets like BRD4 and ATAD2 reside within the nucleus, the drug must traverse both the plasma membrane and the nuclear envelope. Derivatives optimized to a LogD7.4​ between 1.0 and 3.0 demonstrate the highest passive permeability and oral bioavailability.

  • Distribution: The volume of distribution ( Vss​ ) is heavily influenced by the lipophilicity of the R-groups attached to the pyrazine ring. Fluorination of appended phenyl rings is a field-proven tactic to enhance lipophilicity and tissue penetration without inflating the molecular weight beyond Lipinski's limits.

  • Metabolism (Clearance): The electron-deficient nature of the triazolopyrazine ring provides inherent metabolic stability against cytochrome P450 (CYP) mediated oxidation. However, appended aliphatic rings remain susceptible to phase I metabolism. Blocking these metabolic soft spots with steric bulk (e.g., methylating a piperazine ring) effectively reduces intrinsic hepatic clearance ( CLint​ ).

Quantitative Data: PK Parameter Comparison

The following table summarizes the pharmacokinetic evolution of triazolopyrazine derivatives from early hits to optimized leads, demonstrating the impact of pKa modulation.

Table 1: Pharmacokinetic optimization of Triazolopyrazine derivatives (Rodent Model, IV/PO).

Compound ClassSide Chain ModificationCalculated pKa CLint​ ( μ L/min/mg)Oral Bioavailability (F%)Primary Target
Early HitPropylpyrrolidine9.285< 5%ATAD2
Optimized LeadMethylpiperidine7.12245%ATAD2
Volitinib AnalogImidazopyridine6.51568%c-MET
EP3066104B1 HitTrifluoroacetylN/A4025%BRD4

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies incorporate strict internal controls, ensuring that the resulting PK data is self-validating and reliable for lead optimization.

Protocol A: Step-by-Step In Vitro Permeability Assay (Caco-2)

Rationale: This assay evaluates intestinal absorption and identifies P-glycoprotein (P-gp) efflux liability, which directly correlates with the basicity of the triazolopyrazine derivative.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 12-well Transwell plates at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Critical Checkpoint: Proceed with dosing only if TEER > 400 Ω⋅cm2 , confirming monolayer integrity.

  • Dosing: Prepare a 10 μ M solution of the triazolopyrazine derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS.

  • Data Derivation: Calculate apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2 indicates active efflux, necessitating structural redesign to lower hydrogen bond donors or pKa .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

Rationale: Determines systemic clearance, volume of distribution, and true oral bioavailability.

  • Preparation: Fast male Sprague-Dawley rats (200-250g) overnight. Formulate the triazolopyrazine derivative in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Administration: Administer intravenously (IV) via the tail vein at 1 mg/kg, and orally (PO) via oral gavage at 5 mg/kg (n=3 per group).

  • Blood Sampling: Collect serial blood samples (200 μ L) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge at 3000g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Pharmacokinetic Modeling: Utilize non-compartmental analysis (NCA) to derive Area Under the Curve (AUC), Cmax​ , T1/2​ , Clearance ( CL ), and Vss​ .

Visualizations of Workflows and Pathways

Synthesis A 3-chloro-2-hydrazinyl- 1,2-dihydropyrazine HCl B Cyclization (Orthoester/Acid) A->B Heat, 130°C C Triazolopyrazine Core B->C D ATAD2 Inhibitors C->D Epigenetics E BRD4 Inhibitors C->E Oncology F c-MET Inhibitors C->F Kinase Targeting

Caption: Synthetic divergence of the triazolopyrazine core into distinct therapeutic inhibitor classes.

PK_Workflow Start Hit Compound (Triazolopyrazine) Assess In Vitro ADME (Microsomes, Caco-2) Start->Assess Decision Permeability > 10e-6 cm/s? Clearance < 30% LBF? Assess->Decision Optimize Structural Modification (Modulate pKa, LogD) Decision->Optimize No (Poor PK) InVivo In Vivo PK (Rat IV & PO) Decision->InVivo Yes (Optimal PK) Optimize->Assess Iterative Design Candidate Preclinical Candidate InVivo->Candidate

Caption: Iterative pharmacokinetic optimization workflow for triazolopyrazine lead compounds.

References

  • Bardelle, C., et al. "Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at: [Link]

  • European Patent Office. "TRIAZOLOPYRAZINE DERIVATIVES AS BRD4 INHIBITORS." EP 3066104 B1, 2014.
  • Jia, H., et al. "Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer." PubMed, 2014. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-2-hydrazinylpyrazine Hydrochloride as a Key Precursor in the Synthesis of Privileged Triazolopyrazine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The synthesis of fused bicyclic heterocycles is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The synthesis of fused bicyclic heterocycles is a cornerstone of modern drug discovery. Among these, the [1,2,4]triazolo[4,3-a]pyrazine scaffold is a highly privileged pharmacophore, serving as the structural core for blockbuster Dipeptidyl Peptidase-IV (DPP-IV) inhibitors (e.g., Sitagliptin analogues) used in Type 2 diabetes management , as well as emerging ATAD2 bromodomain inhibitors for oncology .

The most efficient and regioselective route to this scaffold utilizes 3-chloro-2-hydrazinylpyrazine hydrochloride (often referred to as 3-chloro-2-hydrazinopyrazine) as the primary building block. This application note details the mechanistic causality, structural advantages, and self-validating experimental protocols for utilizing this precursor in advanced heterocyclic synthesis.

Mechanistic Rationale & Structural Causality

Why the Hydrochloride Salt?

Free base hydrazines are notoriously prone to spontaneous oxidation (forming azo or diazonium species) and can exhibit poor shelf-life. Utilizing 3-chloro-2-hydrazinylpyrazine as a hydrochloride salt provides two critical advantages:

  • Oxidative Stability: Protonation of the hydrazine moiety prevents unwanted radical formation and degradation during storage.

  • Controlled Nucleophilicity: During the initial condensation with an electrophile (e.g., an orthoester), the slow release of the free base upon heating or mild base addition prevents uncontrolled polymerization, leading to cleaner reaction profiles.

Absolute Regiocontrol in Annulation

The structural topology of 3-chloro-2-hydrazinylpyrazine guarantees absolute regiocontrol during triazole annulation.

  • The pyrazine ring is a 1,4-diazine. The hydrazine is positioned at C2 , and the chlorine is at C3 .

  • The only ring nitrogen adjacent to the C2-hydrazine is N1 . The other ring nitrogen (N4) is separated by the C3-chlorine and C5.

  • Consequently, intramolecular cyclization of the intermediate hydrazone must occur at N1 .

Upon cyclization, the original N1 becomes the bridgehead nitrogen (N4 of the new bicyclic system). The C3-chlorine of the starting material maps directly to the C8 position of the resulting [1,2,4]triazolo[4,3-a]pyrazine.

The "C8-Activation" Phenomenon

The resulting C8-chlorine is exceptionally electrophilic. Situated between the pyrazine nitrogen (N7) and the bridgehead carbon (C8a), the C8 position is highly electron-deficient. This intrinsic activation allows for rapid downstream diversification via Nucleophilic Aromatic Substitution (SNAr) with amines or transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under remarkably mild conditions.

Visualizations of Workflows and Mechanisms

G A 3-Chloro-2-hydrazinylpyrazine (Hydrazine at C2) B Orthoester Condensation (- 2 ROH) A->B C Intermediate Hydrazone B->C D N1-Directed Cyclization (- ROH) C->D E 8-Chloro-[1,2,4]triazolo [4,3-a]pyrazine D->E Absolute Regiocontrol

Regioselective cyclization of 3-chloro-2-hydrazinylpyrazine to triazolopyrazine.

Workflow S1 2,3-Dichloropyrazine S2 3-Chloro-2-hydrazinylpyrazine HCl S1->S2 NH2NH2·H2O S3 Triazolopyrazine Core Annulation S2->S3 Orthoester / Heat S4 C8-Position Functionalization (SNAr / Buchwald-Hartwig) S3->S4 Diversification S5 DPP-IV Inhibitors (Metabolic Disease) S4->S5 S6 ATAD2 Inhibitors (Oncology) S4->S6

Drug discovery workflow utilizing the 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine core.

Quantitative Data: Annulation Condition Optimization

The choice of cyclization reagent dictates the efficiency and purity of the triazole core. Table 1 summarizes the causality behind reagent selection based on empirical optimization.

Table 1: Optimization of Triazole Annulation Conditions

Reagent SystemTemperatureTimeYield (%)Mechanistic Causality & Practical Impact
Triethyl orthopropionate 130 °C (Reflux)10 h85 - 92%Optimal. Acts as both solvent and electrophile. Generates only ethanol as a byproduct, driving the equilibrium forward and allowing isolation by simple filtration upon cooling.
Propionic acid / POCl₃ 100 °C4 h60 - 70%Harsher conditions. POCl₃ acts as a powerful dehydrating agent but requires careful aqueous quenching and neutralization, leading to lower isolated yields due to hydrolysis.
Propanal / PhI(OAc)₂ 25 °C - 60 °C12 h50 - 65%Mild temperatures, but requires a stoichiometric hypervalent iodine oxidant. Generates iodobenzene byproduct, necessitating chromatographic purification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of 3-Chloro-2-hydrazinylpyrazine Hydrochloride

Adapted from the foundational methodology by Huynh-Dinh et al..

  • Reaction Setup: To a solution of 2,3-dichloropyrazine (10.0 g, 67.1 mmol) in ethanol (100 mL) at 0 °C, add hydrazine hydrate (6.7 g, 134.2 mmol, 2.0 eq) dropwise over 30 minutes.

  • Causality of Temperature: Maintaining 0 °C is critical to prevent bis-substitution (formation of 2,3-dihydrazinylpyrazine). The first chlorine substitution strongly deactivates the ring toward a second nucleophilic attack at low temperatures.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

  • IPC (Self-Validation): Analyze via TLC (1:1 EtOAc/Hexanes). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly polar spot (Rf ~0.1).

  • Salt Formation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in diethyl ether (150 mL) and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum to afford the hydrochloride salt as a pale yellow solid.

Protocol B: Annulation to 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine

Standardized protocol for generating the core scaffold.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 3-chloro-2-hydrazinylpyrazine hydrochloride (5.0 g, 27.6 mmol) in triethyl orthopropionate (20 mL, excess).

  • Cyclization: Heat the suspension to 130 °C.

  • Causality of the Dean-Stark Trap: As the condensation proceeds, ethanol is generated. Removing ethanol via the Dean-Stark trap shifts the thermodynamic equilibrium entirely toward the cyclized product.

  • IPC (Self-Validation): After 10 hours, sample the reaction for LC-MS. The mass spectrum must show the disappearance of the precursor (m/z 145 for free base) and the appearance of the target mass (m/z 183 [M+H]⁺).

  • Isolation: Cool the reaction mixture to 0 °C. The product will spontaneously crystallize. Filter the precipitate and wash with cold heptane (2 × 10 mL) to yield the pure bicyclic core without the need for column chromatography.

Protocol C: Downstream Diversification via SNAr (C8-Functionalization)

Demonstrating the electrophilic activation of the C8 position.

  • Reaction Setup: Dissolve 8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine (1.0 g, 5.48 mmol) and a primary amine (e.g., a beta-amino acid derivative for DPP-IV synthesis) (6.02 mmol, 1.1 eq) in anhydrous DMF (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.0 mmol, 2.0 eq).

  • Causality of Base: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr process, preventing the amine nucleophile from becoming protonated and deactivated.

  • Execution & IPC: Heat the mixture to 80 °C for 6 hours. Monitor by LC-MS. The C8-chlorine is highly labile; complete conversion to the C8-amino substituted product (m/z dependent on amine) validates the reaction.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Edmondson, S. D., et al. United States Patent US6699871B2 (2004).
  • Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry (2022). URL:[Link]

  • Preparation and properties of 2-hydrazinopyrazines. Huynh-Dinh, T., et al. Journal of Organic Chemistry (1979). URL:[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 3-Chloro-2-hydrazinylpyrazine Hydrochloride

Introduction & Mechanistic Rationale In modern drug discovery, the pyrazine core serves as a privileged pharmacophore found in numerous kinase inhibitors and targeted therapeutics. 3-Chloro-2-hydrazinylpyrazine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrazine core serves as a privileged pharmacophore found in numerous kinase inhibitors and targeted therapeutics. 3-Chloro-2-hydrazinylpyrazine hydrochloride (CAS: 1134988-44-5) is a highly versatile, bifunctional building block that offers exceptional synthetic utility. It features an electron-deficient pyrazine ring with a highly reactive C–Cl bond adjacent to a nucleophilic hydrazine moiety.

The Causality of the Hydrochloride Salt: Free hydrazines are notoriously prone to air oxidation, spontaneous dimerization, and degradation over time. By utilizing the hydrochloride salt, the nucleophilic nitrogen lone pairs are protonated and stabilized, significantly extending the reagent's shelf-life and ensuring reproducible stoichiometry during sensitive organometallic reactions.

Mechanistic Dynamics in Cross-Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) typically rely on the oxidative addition of the C–X bond to a Pd(0) species as the rate-limiting step. The electron-withdrawing nature of the pyrazine nitrogens lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3–Cl bond, dramatically accelerating this oxidative addition[1]. However, the presence of the hydrazine group presents a chemoselectivity challenge: it can competitively coordinate to the palladium center, leading to catalyst poisoning.

To circumvent this, researchers employ two primary strategic workflows:

  • Direct Coupling with Steric Shielding: Utilizing sterically demanding bidentate ligands (e.g., dppf) to outcompete hydrazine binding during the catalytic cycle.

  • Pre-Cyclization: Condensing the hydrazine into a fused bicyclic system (e.g., [1,2,4]triazolo[4,3-a]pyrazine) prior to cross-coupling, thereby masking the nucleophile and enabling highly efficient late-stage functionalization[2].

Strategic Workflows

Workflow Start 3-Chloro-2-hydrazinylpyrazine Hydrochloride Sub1 Direct Cross-Coupling (Suzuki/Sonogashira) Start->Sub1 Excess Base, Pd(0), Ar-B(OH)2 Sub2 Pre-Cyclization (Aldehyde/Orthoester) Start->Sub2 Condensation & Oxidation Prod1 3-Aryl-2-hydrazinylpyrazine Derivatives Sub1->Prod1 Inter1 8-Chloro-[1,2,4]triazolo [4,3-a]pyrazine Sub2->Inter1 Sub3 Pd-Catalyzed Suzuki Coupling Inter1->Sub3 Pd(0), Base, Ar-B(OH)2 Prod2 8-Aryl-[1,2,4]triazolo [4,3-a]pyrazine Core Sub3->Prod2

Divergent synthetic workflows for 3-chloro-2-hydrazinylpyrazine hydrochloride in drug discovery.

Quantitative Data Presentation

The following table summarizes validated reaction parameters for the functionalization of 3-chloro-2-hydrazinylpyrazine architectures, demonstrating the adaptability of the scaffold across various coupling paradigms[2],[3].

Reaction TypeSubstrate StateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Pre-Cyclized ([1,2,4]triazolo)Arylboronic acidsPd(P(t-Bu)3)2 (10 mol%)KF / 1,4-Dioxane80 °C, 19 h65 - 85%
Suzuki-Miyaura Unprotected HydrazineArylboronic estersPd(dppf)Cl₂ (5 mol%)Na₂CO₃ / DME:H₂O80 °C, 12 h>70%
Sonogashira Pre-Cyclized ([1,2,4]triazolo)Terminal alkynesPd(PPh₃)₂Cl₂, CuIEt₃N (neat or co-solvent)70 °C, 2 h60 - 80%
SNAr Amination Pre-Cyclized ([1,2,4]triazolo)Aliphatic aminesNone requiredDIPEA / DMF100 °C, 4 h80 - 95%

Self-Validating Experimental Protocols

Protocol A: Pre-Cyclization to 8-Chloro-3-aryl-[1,2,4]triazolo[4,3-a]pyrazine

This protocol masks the hydrazine moiety, preventing catalyst poisoning in downstream steps while building a privileged bicyclic core often found in antimalarial and oncology targets[4].

Step-by-Step Methodology:

  • Reagent Assembly: Suspend 3-chloro-2-hydrazinylpyrazine hydrochloride (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M). Add the desired aromatic aldehyde (1.1 equiv).

  • Condensation: Heat the mixture to reflux for 4 hours.

    • In-Process Control (IPC): The reaction transitions from a suspension to a clear yellow solution as the hydrazone intermediate forms. Verify complete consumption of the starting material via LC-MS.

  • Oxidative Cyclization: Cool the reaction to 0 °C in an ice bath. Portion-wise, add chloramine-T trihydrate (1.3 equiv) over 30 minutes.

    • Causality: Chloramine-T acts as a mild, safe oxidant to drive the electrocyclization of the hydrazone into the triazole ring without over-oxidizing the pyrazine nitrogen[4].

  • Validation & Workup: Stir at room temperature for 2 hours.

    • Self-Validation: The formation of a dense, off-white precipitate indicates successful cyclization. If the solution remains clear, the oxidation has stalled.

  • Isolation: Quench with cold water, filter the precipitate, wash with cold ethanol, and dry under a vacuum to afford the 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine intermediate.

Protocol B: Direct Suzuki-Miyaura Cross-Coupling

This protocol outlines the direct arylation of the pyrazine core. Extra base is required to neutralize the hydrochloride salt in situ and activate the boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-chloro-2-hydrazinylpyrazine hydrochloride (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a rigid geometry around the palladium center, sterically blocking the free hydrazine from coordinating and poisoning the catalyst[1].

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (3.0 equiv).

    • Causality: 1.0 equiv of K₂CO₃ neutralizes the HCl salt, while the remaining 2.0 equiv generates the reactive arylboronate complex required for the transmetalation step.

  • Heating & Monitoring: Heat the mixture to 90 °C.

    • Self-Validation: Upon reaching ~80 °C, the heterogeneous pale suspension will darken to a deep brown/black solution, visually confirming the generation of the active Pd(0) catalytic cycle.

  • Completion Check: After 12 hours, monitor via TLC (UV 254 nm). The disappearance of the starting material and the emergence of a new, highly UV-active spot confirms the coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. A clean phase separation validates the consumption of the highly polar hydrazine starting material into the more lipophilic product. Dry the organic layer over MgSO₄ and purify via flash chromatography.

References

  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine BenchChem 1[1]

  • Synthesis and Selective Functionalization of [1,2,4]Triazolo-[4,3-a]pyrazines Synthesis (Thieme Connect) 2[2]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials The Journal of Organic Chemistry (ACS Publications)4[4]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Journal of Medicinal Chemistry (PMC) 3[3]

Sources

Method

Application Notes and Protocols for NMR Spectroscopy Sample Preparation of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the preparation of high-quality NMR samples of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation of high-quality NMR samples of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. Given the compound's structural complexity, including a reactive hydrazine moiety, a labile dihydropyrazine ring, and its formulation as a hydrochloride salt, meticulous sample preparation is paramount for acquiring accurate and reproducible NMR data. This guide offers a detailed protocol, explains the scientific rationale behind each step, and provides troubleshooting advice to overcome common challenges. The information presented herein is designed to empower researchers in pharmaceutical and chemical development to confidently analyze this and structurally related molecules.

Introduction: The Challenge of a Multifunctional Molecule

3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a dihydropyrazine core, a hydrazine substituent, and a chlorine atom, presents a unique set of challenges for NMR analysis. The dihydropyrazine ring is susceptible to oxidation to its aromatic pyrazine counterpart, a process that can be catalyzed by light, air, or certain solvents.[1][2] The hydrazine group contains labile protons that can undergo rapid chemical exchange, leading to broad or averaged signals in the ¹H NMR spectrum.[3] Furthermore, as a hydrochloride salt, its solubility can be limited in common non-polar deuterated solvents.[3][4]

Understanding these intrinsic properties is the first step toward developing a robust sample preparation protocol. This application note will deconstruct these challenges and provide a systematic approach to obtaining high-resolution NMR spectra, crucial for structural elucidation, purity assessment, and stability studies.

Foundational Principles: Causality in Experimental Design

The successful acquisition of a high-quality NMR spectrum of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is not a matter of chance, but a result of informed decisions at every stage of sample preparation. The following sections delve into the critical parameters and the reasoning behind the recommended choices.

The Critical Choice of Deuterated Solvent

The selection of an appropriate deuterated solvent is the most critical decision in the preparation of an NMR sample. The ideal solvent must not only dissolve the analyte but also be chemically inert and not interfere with the signals of interest.[5] For a polar hydrochloride salt such as 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride, the choice of solvent is particularly crucial.

  • Polar Protic vs. Aprotic Solvents:

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice for polar and ionic compounds.[4][6] Its high polarity effectively solvates the hydrochloride salt. Furthermore, the labile N-H and O-H protons in the sample can exchange with residual water in the DMSO-d₆, often resulting in a single, broad water peak, which can simplify the spectrum.[3]

    • Deuterated Methanol (CD₃OD): As a polar protic solvent, methanol-d₄ is also an excellent choice for dissolving polar compounds and facilitates the study of proton exchange phenomena.[4] The hydroxyl deuterium can exchange with the labile protons of the hydrazine and amine groups, which can be a useful tool for peak assignment.

    • Deuterium Oxide (D₂O): For highly water-soluble hydrochloride salts, D₂O is a viable option. It is particularly useful for identifying exchangeable protons, as they will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum.[4]

  • Solvent Selection Workflow:

    Solvent_Selection Analyte 3-chloro-2-hydrazinyl-1,2- dihydropyrazine hydrochloride Solubility_Test Solubility Test (small scale) Analyte->Solubility_Test DMSO DMSO-d6 Solubility_Test->DMSO Test 1 Methanol Methanol-d4 Solubility_Test->Methanol Test 2 D2O D2O Solubility_Test->D2O Test 3 Insoluble Insoluble/ Poor Solubility DMSO->Insoluble Soluble Soluble DMSO->Soluble Methanol->Insoluble Methanol->Soluble D2O->Insoluble D2O->Soluble Co_Solvent Consider Co-solvent (e.g., DMSO-d6/D2O) Insoluble->Co_Solvent Final_Choice Select Optimal Solvent Soluble->Final_Choice Co_Solvent->Final_Choice

Predicted NMR Spectral Data

In the absence of experimentally acquired spectra in the public domain, theoretical prediction of NMR chemical shifts provides a valuable starting point for spectral analysis. The following data was generated using advanced computational algorithms to predict the ¹H and ¹³C NMR spectra of the free base form of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine. The hydrochloride salt form will likely exhibit shifts in the positions of protons near the protonated nitrogens.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-chloro-2-hydrazinyl-1,2-dihydropyrazine

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity¹³C NMR Predicted Chemical Shift (δ, ppm)
H-56.8 - 7.2DoubletC-2145 - 150
H-66.5 - 6.9DoubletC-3120 - 125
NH (ring)4.0 - 5.0Broad SingletC-5125 - 130
NH₂ (hydrazine)3.5 - 4.5Broad SingletC-6115 - 120
NH (hydrazine)5.0 - 6.0Broad Singlet

Note: These are predicted values and may differ from experimental results. The broadness of the N-H signals is expected due to chemical exchange and quadrupolar effects from the adjacent nitrogen atoms.

Compound Stability: A Critical Consideration

Dihydropyrazine derivatives are known to be sensitive to oxidation, which leads to the formation of the corresponding aromatic pyrazine. [1][2]This degradation can be accelerated by exposure to air (oxygen) and light. Therefore, it is imperative to handle 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride under an inert atmosphere and with protection from light.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation of an NMR sample of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride.

Materials and Equipment
  • 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (high purity)

  • Deuterated solvent (DMSO-d₆, Methanol-d₄, or D₂O) of high isotopic purity (≥99.9%)

  • High-quality 5 mm NMR tubes

  • Glass vials with septa

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or glove box (recommended)

  • Micropipettes

  • Vortex mixer

  • Filtration system (e.g., syringe filter with a PTFE membrane)

Sample Preparation Workflow

Sample_Prep_Workflow cluster_Inert Inert Atmosphere (Glovebox or Schlenk Line) Weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve 2. Add Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Mix 3. Vortex to Dissolve Dissolve->Mix Filter 4. Filter into NMR Tube Mix->Filter Cap 5. Cap and Seal Filter->Cap Label 6. Label Tube Cap->Label Acquire 7. Acquire NMR Spectrum Label->Acquire

Caption: A step-by-step workflow for NMR sample preparation under an inert atmosphere.

Step-by-Step Procedure
  • Preparation of the Inert Environment: If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas. If using a glovebox, ensure the atmosphere is dry and oxygen-free.

  • Weighing the Sample: Accurately weigh the desired amount of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Addition: Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Cap the vial and gently vortex until the sample is completely dissolved. Visually inspect the solution for any undissolved particulate matter.

  • Filtration: To remove any microscopic solid impurities that could degrade spectral quality, filter the solution directly into a clean, dry NMR tube using a syringe filter.

  • Capping and Sealing: Immediately cap the NMR tube to prevent atmospheric contamination. If the sample is particularly sensitive, sealing the cap with parafilm is recommended.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • NMR Acquisition: Proceed with the NMR experiment as soon as possible after sample preparation to minimize the risk of degradation.

Best Practices and Troubleshooting

Potential Issue Cause Solution
Broad or Unresolved Peaks - Sample degradation (oxidation) - Paramagnetic impurities - High sample concentration- Prepare the sample fresh under an inert atmosphere and protect it from light. - Ensure high purity of the starting material. - Use a lower sample concentration.
Labile Proton Signals are Broad or Absent - Rapid chemical exchange with residual water or protic solvent.- This is often inherent to the molecule. Use D₂O to confirm exchangeable protons (their signals will disappear). - Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate and sharpen the signals.
Poor Solubility - Incorrect solvent choice.- Test solubility in a range of polar deuterated solvents (DMSO-d₆, Methanol-d₄, D₂O). - Consider using a co-solvent system (e.g., a mixture of DMSO-d₆ and D₂O).
Appearance of New Signals Over Time - Compound degradation (oxidation to pyrazine).- Re-prepare the sample immediately before analysis. - Store the solid compound under inert gas in a cool, dark place.

Conclusion

The successful NMR analysis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride hinges on a well-designed sample preparation protocol that addresses the compound's inherent instability and solubility characteristics. By employing an inert atmosphere, selecting an appropriate polar deuterated solvent, and working expeditiously, researchers can obtain high-quality NMR spectra essential for advancing their research and development efforts. This guide provides the foundational knowledge and practical steps to achieve this, fostering confidence in the handling and analysis of this and other challenging heterocyclic molecules.

References

  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • BenchChem. (2025). A Comparative Guide to Deuterated Solvents for NMR Analysis.
  • Alfa Chemistry. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • BenchChem. (2025). Technical Support Center: Managing 1,4-Dihydropyrazines.
  • BenchChem. (2025). Technical Support Center: Stabilization of Air-Sensitive Dihydropyrazine Compounds.
  • Merck Millipore. NMR Solvents.
  • Chemistry LibreTexts. (2024). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?.
  • RSC Publishing. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Preparation of stable 1,4-dihydropyrazines.
  • SciELO. (2006). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate.
  • Google Patents. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Google Patents. (2016). 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.
  • NIST. Hydrazine, 1,2-diphenyl-.
  • ChemicalBook. (3-chloro-pyridin-2-yl)-hydrazine(22841-92-5) 1 h nmr.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Sigma-Aldrich. NMR Solvents.
  • PMC. (2010). 1-(3-Chloropyridin-2-yl)hydrazine.
  • Google Patents. (2021). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

Sources

Application

In vivo dosing protocols for 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

An Application Note for the Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride. Scientific Rationale & Analyte Vulnerabilities 3-Chloro-2-hydrazinyl-1,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride.

Scientific Rationale & Analyte Vulnerabilities

3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is a highly reactive, functionally dense small molecule. While often utilized as a critical intermediate in the synthesis of kinase and bromodomain inhibitors (such as ATAD2 or BRD4 inhibitors), evaluating its standalone in vivo pharmacokinetic (PK) profile requires overcoming significant physicochemical hurdles.

As a Senior Application Scientist, it is critical to understand the causality behind the structural vulnerabilities of this compound before initiating in vivo studies:

  • The Hydrazine Moiety: Hydrazine and hydrazone groups are notoriously susceptible to rapid degradation in systemic circulation. Plasma proteins and low-molecular-weight components catalyze the hydrolysis and cleavage of these bonds, which can lead to artificially short in vivo half-lives if the analyte is not immediately stabilized upon blood collection[1].

  • The 1,2-Dihydropyrazine Core: Unlike fully aromatic pyrazines, the partially unsaturated dihydropyrazine ring is highly prone to spontaneous aromatization (oxidation) in vivo and ex vivo. Without antioxidant protection, the compound will rapidly oxidize to 3-chloro-2-hydrazinylpyrazine.

  • The Hydrochloride Salt: Hydrochloride salts are frequently employed in preclinical formulations to enhance the aqueous solubility and dissolution rate of basic new chemical entities (NCEs)[2]. While this ensures rapid dissolution, the localized acidic microenvironment can cause injection-site irritation during Intravenous (IV) dosing if not properly buffered.

Preclinical Formulation Strategy

To achieve a self-validating and reproducible PK study, the formulation must balance solubility, pH, and oxidative stability. For pyrazine-based scaffolds, maintaining optimal exposure requires careful vehicle selection, often utilizing cosolvents or surfactants to achieve necessary oral bioavailability[3].

Table 1: Optimized Preclinical Formulation Vehicles

RouteVehicle CompositionPreparation RationaleStability Window
IV 5% DMSO, 10% Solutol HS-15, 85% Citrate Buffer (pH 5.5) + 0.1% Ascorbic AcidCitrate buffers the HCl salt to prevent precipitation. Ascorbic acid prevents the aromatization of the dihydropyrazine ring.Use within 2 hours (Store at 4°C)
PO 0.5% Methylcellulose (w/v), 0.1% Tween-80 in Deionized Water + 0.1% Ascorbic AcidViscous suspension prevents gastric degradation and ensures uniform gastrointestinal absorption.Use within 4 hours (Store at 4°C)

Experimental Workflow & Logical Relationships

PK_Workflow F 1. Formulation (pH 5.5 + Antioxidant) D 2. In Vivo Dosing (IV / PO) F->D S 3. Blood Collection (K2EDTA + Acidification) D->S E 4. Plasma Extraction (Cold ACN) S->E A 5. LC-MS/MS Quantification E->A

Fig 1. Workflow for the in vivo pharmacokinetic profiling and stabilization of hydrazine derivatives.

Step-by-Step In Vivo Dosing and Sampling Protocol

This protocol is designed as a self-validating system. By incorporating an ex vivo "Zero-Time Point Spike" (Step 4.3), researchers can mathematically isolate true in vivo clearance from ex vivo sample degradation.

Animal Preparation & Dosing
  • Subject Selection: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts may remain fed.

  • IV Administration (2 mg/kg): Administer the IV formulation via the lateral tail vein using a 27G needle. Injection volume should not exceed 5 mL/kg to prevent volume overload and vehicle toxicity.

  • PO Administration (10 mg/kg): Administer the PO formulation via oral gavage using an 18G bulb-tipped gastric needle. Maximum volume: 10 mL/kg.

Blood Collection & Critical Stabilization

Crucial Step: The hydrazine bond will hydrolyze in untreated plasma within minutes at room temperature.

  • Pre-chilled Tubes: Prepare K2EDTA microcentrifuge tubes pre-spiked with 5 µL of 10% Formic Acid and 5 µL of 100 mM Ascorbic Acid per 100 µL of expected blood volume. Causality: Acidification halts plasma-catalyzed hydrolysis of the hydrazine, while ascorbic acid halts oxidation of the dihydropyrazine ring.

  • Sampling Timepoints: Collect 150 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediate Processing: Invert tubes gently 3 times and immediately place on wet ice. Centrifuge at 4,000 × g for 10 minutes at 4°C within 15 minutes of collection.

Self-Validation: Zero-Time Point Spike (QC)
  • Collect blank blood from an undosed rat and process it into plasma using the exact stabilization method above.

  • Spike the blank plasma with a known concentration of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride.

  • Extract and analyze alongside the in vivo samples. Recovery must be >90% to validate that the extraction protocol itself is not degrading the analyte.

Bioanalytical Extraction (Protein Precipitation)
  • Transfer 50 µL of the stabilized plasma to a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a stable isotope-labeled analog). Causality: Cold organic solvents instantly denature plasma proteins, permanently arresting any residual enzymatic degradation.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials for immediate LC-MS/MS analysis.

Expected Quantitative Data Presentation

When the stabilization protocols are strictly adhered to, the resulting PK data should reflect the true physiological clearance of the compound rather than ex vivo artifacts.

Table 2: Representative Pharmacokinetic Parameters (Rat Model)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL) 1,450 ± 120850 ± 95High IV Cmax indicates excellent solubility of the HCl salt.
Tmax (h) N/A1.5 ± 0.3Moderate absorption rate, typical for basic amines in the GI tract.
T1/2 (h) 2.1 ± 0.42.4 ± 0.5Short half-life reflects rapid systemic clearance of the reactive hydrazine.
CL (mL/min/kg) 45.2 ± 5.1N/AHigh clearance suggests rapid hepatic metabolism or plasma hydrolysis.
Bioavailability (F%) N/A~35%Moderate oral bioavailability due to first-pass metabolism.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. National Institutes of Health. Available at:[Link][2]

  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][3]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

Introduction Hydrazine derivatives represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrazine derivatives represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (referred to herein as "the compound"), a novel molecule within this class. While specific biological data for this compound is not yet extensively published, its structural motifs suggest that an evaluation of its cytotoxic and antiproliferative effects is a logical starting point for investigation.[3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to assess the compound's potential as an anticancer agent, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays. The protocols provided are established, robust methodologies intended to generate reliable and reproducible data.

Compound Handling and Stock Solution Preparation

1.1. Safety Precautions: The toxicological properties of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride have not been fully elucidated. As a standard practice for handling novel chemical entities, and based on safety data for similar hydrazine derivatives, appropriate personal protective equipment (PPE) should be worn at all times.[7][8][9] This includes a lab coat, safety goggles, and chemical-resistant gloves. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[7]

1.2. Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7] For long-term storage, refer to the supplier's recommendations.

1.3. Stock Solution Preparation: A high-concentration stock solution is essential for accurate and reproducible serial dilutions.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for cell culture assays. However, it is crucial to first test the compound's solubility in DMSO and other potential solvents (e.g., ethanol, sterile PBS).

  • Protocol for 10 mM Stock Solution in DMSO:

    • Aseptically weigh out a precise amount of the compound (Molecular Weight: 183.04 g/mol ) in a sterile microcentrifuge tube inside a chemical fume hood.[3]

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) in all experiments.[1]

Tier 1: Cytotoxicity and Viability Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[11]

Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells grown in a 96-well plate format.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C)[10]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-treatment control" wells (cells in medium only).

    • After 24 hours, carefully aspirate the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Average the absorbance readings for each condition (including controls).

    • Subtract the average absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀:

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data Presentation:

Cancer Cell LineTissue of OriginIC₅₀ (µM) of CompoundDoxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549 Lung Carcinoma25.2 ± 3.11.4 ± 0.2
HCT116 Colon Carcinoma9.5 ± 1.10.7 ± 0.09
PC-3 Prostate Carcinoma41.7 ± 5.42.8 ± 0.3

Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.[1]

Tier 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next step is to investigate the underlying mechanism of cell death. Key questions include whether the compound induces apoptosis (programmed cell death) or necrosis, and if it affects cell cycle progression.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[13] It can only enter cells that have lost membrane integrity, such as late apoptotic or necrotic cells, where it stains the DNA.[13]

This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

G Principle of Annexin V / PI Apoptosis Assay Live Live Cell Viable Membrane PS on Inner Leaflet EarlyApop Early Apoptotic Cell Compromised Asymmetry PS on Outer Leaflet Live->EarlyApop Apoptotic Stimulus Result_Live Result: Annexin V (-) / PI (-) (No Staining) Live->Result_Live LateApop Late Apoptotic/Necrotic Cell Permeable Membrane PS on Outer Leaflet EarlyApop->LateApop Progression Result_Early Result: Annexin V (+) / PI (-) (Green Staining) EarlyApop->Result_Early Result_Late Result: Annexin V (+) / PI (+) (Green & Red Staining) LateApop->Result_Late Stain_AnnV Annexin V-FITC (Binds PS) Stain_AnnV->EarlyApop Stain_AnnV->LateApop Stain_PI Propidium Iodide (PI) (Enters Permeable Cells) Stain_PI->LateApop

Caption: Flowchart illustrating the staining patterns in the Annexin V/PI assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the cells in the media.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC conjugate and 5-10 µL of Propidium Iodide solution.[15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2/FL3) channels to detect the signals.[15]

Hypothetical Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control 94.5 ± 2.13.1 ± 0.82.4 ± 0.5
Compound (IC₅₀) 45.2 ± 4.535.8 ± 3.919.0 ± 2.7
Staurosporine 15.7 ± 3.248.9 ± 5.135.4 ± 4.8
Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[16] Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[16][17] The amount of PI that intercalates into the DNA is directly proportional to the total DNA content.[18]

  • G0/G1 phase cells have a normal (2n) DNA content.

  • S phase cells are actively synthesizing DNA and have a DNA content between 2n and 4n.

  • G2/M phase cells have a doubled (4n) DNA content.

Flow cytometry is used to measure the fluorescence intensity of thousands of individual cells, generating a histogram that reveals the distribution of the cell population across the different cycle phases.[19]

G Workflow for Cell Cycle Analysis Start Seed & Treat Cells (e.g., 24h with Compound) Harvest Harvest Cells (Trypsinization) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol (e.g., >2h at 4°C) Wash->Fix RNase RNase A Treatment (To degrade RNA) Fix->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Generate DNA Content Histogram (Quantify G0/G1, S, G2/M phases) Analyze->Data

Caption: A simplified workflow for preparing cells for cell cycle analysis.

Protocol:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates or T25 flasks. Treat with the compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol (Section 3.1, step 2).

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[18]

    • Incubate on ice for at least 30 minutes (or overnight at 4°C) for fixation.[18]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5 min), discard the ethanol, and wash the pellet twice with cold PBS.[18]

  • Staining:

    • Resuspend the cell pellet in 500 µL of a staining solution containing:

      • 50 µg/mL Propidium Iodide in PBS[20]

      • 100 µg/mL RNase A (to prevent staining of double-stranded RNA)[17][20]

    • Incubate for 20-30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI signal in the linear scale. Use software to model the cell cycle phases from the resulting DNA content histogram.[16]

Hypothetical Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 65.4 ± 4.220.1 ± 2.514.5 ± 1.9
Compound (IC₅₀) 25.8 ± 3.115.3 ± 1.858.9 ± 5.3

Conclusion

This document provides a foundational framework for the in vitro evaluation of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potential and gain initial insights into its mechanism of action, specifically its ability to induce apoptosis and/or alter cell cycle progression. The data generated from these protocols will be crucial for making informed decisions about the compound's potential for further development as a therapeutic agent.

References

  • Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-protocol. (2020). Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Standard Operation Procedure. (n.d.). Cell cycle analysis by Propidium Iodide (PI). Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride. Retrieved from [Link]

  • 2A Biotech. (n.d.). Products. Retrieved from [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Capot Chemical. (2009). material safety data sheet. Retrieved from [Link]

  • CGeneTech, Inc. (n.d.). 3-CHLORO-2-HYDRAZINO-1,2-DIHYDROPYRAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride

Welcome to the technical support center for the synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of heterocyclic chemistry and draw analogies from the well-documented synthesis of structurally related compounds, such as (3-chloro-2-pyridyl)hydrazine.[1][2][3][4] Our goal is to provide you with the expertise and practical insights needed to improve your synthesis yield and purity.

I. Reaction Overview and Mechanism

The synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with hydrazine hydrate. The resulting free base is then protonated to form the hydrochloride salt, which often improves stability and ease of handling.

Reaction_Mechanism 2,3-Dichloropyrazine 2,3-Dichloropyrazine Intermediate Meisenheimer-like Intermediate 2,3-Dichloropyrazine->Intermediate + Hydrazine Hydrazine_Hydrate Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine_Hydrate->Intermediate Product_Free_Base 3-chloro-2-hydrazinyl -1,2-dihydropyrazine Intermediate->Product_Free_Base - HCl Final_Product 3-chloro-2-hydrazinyl-1,2- dihydropyrazine hydrochloride Product_Free_Base->Final_Product + HCl HCl HCl

Caption: General reaction pathway for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: While yields can vary significantly based on reaction conditions, well-optimized procedures for analogous compounds like 3-chloro-2-hydrazinopyridine have reported yields ranging from 65% to as high as 99%.[3][4][5][6] Factors such as reaction temperature, solvent, and the molar ratio of reactants play a crucial role in achieving high yields.

Q2: Why is the hydrochloride salt of the product often preferred?

A2: Hydrazine derivatives can be susceptible to oxidation and other degradation pathways. The formation of a hydrochloride salt enhances the stability of the compound, making it easier to store and handle. It also often results in a crystalline solid that is more amenable to purification by recrystallization.

Q3: What are the key safety precautions for this reaction?

A3: Hydrazine hydrate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7] The reaction may also be exothermic, so controlled addition of reagents is recommended.[1]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Possible Causes:

  • Insufficient Reaction Temperature: The nucleophilic aromatic substitution may require significant thermal energy to overcome the activation barrier.

  • Poor Quality of Reagents: Degradation of hydrazine hydrate or impurities in the 2,3-dichloropyrazine can inhibit the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

Solutions:

  • Optimize Reaction Temperature: Many similar preparations are conducted at reflux.[3][4][5][6] Consider a temperature range of 90°C to 115°C.[1][2]

  • Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. The purity of the starting 2,3-dichloropyrazine should be confirmed by techniques like GC or NMR.

  • Solvent Selection: Polar solvents are often employed to facilitate the reaction.[5] Ethanol, n-butanol, and dimethylformamide (DMF) have been used in analogous syntheses.[3][8] Some procedures have also been successful without an organic solvent.[1]

ParameterRecommended RangeRationale
Temperature 90 - 115 °CTo provide sufficient activation energy for the SNAr reaction.[1][2]
Reaction Time 4 - 30 hoursReaction progress should be monitored (e.g., by TLC or LC) to determine the optimal time.[1][2][5]
Solvent Ethanol, n-butanol, DMF, or neatTo ensure proper dissolution of reactants and facilitate the reaction.[2][3][5][8]
Problem 2: Presence of Significant Amounts of Starting Material Post-Reaction

Possible Causes:

  • Insufficient Reaction Time: The reaction may not have reached completion.

  • Low Molar Ratio of Hydrazine Hydrate: An inadequate excess of the nucleophile can lead to incomplete conversion of the starting material.

Solutions:

  • Extend Reaction Time: Monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. Reaction times can range from 6 to 30 hours.[1][2]

  • Increase Molar Ratio of Hydrazine: It is common to use a significant excess of hydrazine hydrate. Molar ratios of 2,3-dichloro-heterocycle to hydrazine hydrate ranging from 1:4 to 1:12 have been reported.[5][6]

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction: Significant Starting Material Remains Check_Time Was the reaction time sufficient (e.g., 6-30 hours)? Start->Check_Time Extend_Time Extend reaction time and continue monitoring. Check_Time->Extend_Time No Check_Ratio Was the molar ratio of hydrazine sufficient (e.g., >4 eq.)? Check_Time->Check_Ratio Yes End Reaction should proceed to completion. Extend_Time->End Increase_Ratio Increase the molar equivalent of hydrazine hydrate. Check_Ratio->Increase_Ratio No Check_Ratio->End Yes Increase_Ratio->End

Caption: Decision-making workflow for incomplete reactions.

Problem 3: Formation of Impurities and Side Products

Possible Causes:

  • Dimerization: The product can potentially react with the starting material to form a dimeric impurity.

  • Disubstitution: Both chlorine atoms on the pyrazine ring could be substituted by hydrazine, leading to a dihydrazinyl-pyrazine byproduct.

  • Degradation: The product or reactants may degrade under harsh reaction conditions.

Solutions:

  • Control Stoichiometry and Addition: A controlled, dropwise addition of hydrazine hydrate to a solution of the 2,3-dichloropyrazine may help minimize side reactions.[3][4]

  • Optimize Temperature: While high temperatures can be necessary, excessively high temperatures or prolonged reaction times may promote the formation of byproducts. Careful optimization is key.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or tetrahydrofuran (THF).[3][4] Washing the crude product with water is also a common step to remove excess hydrazine and other water-soluble impurities.[1]

IV. Experimental Protocols

General Synthesis Protocol

This protocol is a starting point and should be optimized based on experimental observations.

  • To a solution of 2,3-dichloropyrazine (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (4-6 equivalents) dropwise at room temperature.[3][5]

  • Heat the reaction mixture to reflux (approximately 90-115°C) and monitor the reaction progress by TLC or LC-MS.[1][2]

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.[5]

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Filter the crude product and wash with cold water to remove excess hydrazine hydrate.[1]

  • For purification, recrystallize the solid from a suitable solvent like ethanol or THF.[3][4]

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent and add a solution of HCl in a solvent like isopropanol or ether until precipitation is complete.

  • Filter the hydrochloride salt, wash with a cold, non-polar solvent, and dry under vacuum.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the formation of the desired product and any byproducts.

V. References

  • Justia Patents. (2023, January 19). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • Google Patents. (n.d.). TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

  • Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. [Link]

  • Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2599. [Link]

  • Eureka. (2012, July 18). Preparation methods for important intermediates of anthranilic diamide compound. [Link]

  • Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

  • ResearchGate. (2012, November 13). How can we replace the chlorine atom in 3-chloro-2-carboxylic pyridine with free hydrazine hydrate group?. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up and purifying 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up and purifying 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. This compound is a highly reactive, electron-rich intermediate frequently utilized in the synthesis of complex triazolopyrazine derivatives, including ATAD2 and BRD4 bromodomain inhibitors[1][2].

Because of the inherent instability of the hydrazine moiety and the complex phase behaviors of its hydrochloride salt, crystallization requires strict control over thermodynamics, solvent polarity, and atmospheric conditions.

Part 1: Mechanistic Overview & Causality

Purifying hydrazine-substituted dihydropyrazines presents two primary physicochemical challenges:

  • Auto-Oxidation Vulnerability: The free hydrazine group is highly susceptible to auto-oxidation catalyzed by trace transition metals and dissolved oxygen. This oxidation generates diaene or radical species, leading to severe product discoloration (pink, brown, or yellowing). The hydrochloride salt is utilized specifically to protonate the hydrazine, withdrawing electron density and stabilizing the molecule. However, if the crystallization medium's pH rises above the pKa of the protonated hydrazine, oxidation will rapidly occur.

  • Liquid-Liquid Phase Separation (LLPS): During anti-solvent addition or cooling, the solute often "oils out" rather than crystallizing. LLPS occurs when the supersaturated solution crosses the spinodal curve before reaching the critical nucleation concentration, separating into a solute-rich liquid phase and a solvent-rich continuous phase[3][4]. This traps impurities and prevents the formation of a high-purity crystalline lattice.

Part 2: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" as a sticky resin at the bottom of the reactor instead of forming crystals. How do I fix this? Root Cause: The anti-solvent was added too rapidly, or the system was cooled below the liquid-liquid equilibrium temperature before spontaneous nucleation could occur[4]. Solution: You must bypass the LLPS boundary by seeding the solution within its Metastable Zone Width (MSZW).

  • Actionable Step: Reduce the anti-solvent addition rate by 50%. Stop the addition when the solution becomes faintly turbid, raise the temperature by 1–2 °C until clear, and introduce 0.5 wt% of pure seed crystals. Hold isothermally for 30 minutes to allow the seed bed to consume the supersaturation before resuming cooling[3].

Q2: The filtered crystals look pristine, but they turn pink/brown upon drying in the vacuum oven. Why? Root Cause: Trace oxygen exposure combined with localized depletion of HCl during solvent evaporation is causing the free-base hydrazine to form and rapidly oxidize. Solution: The protocol must be a self-validating, oxygen-free system.

  • Actionable Step: Ensure all crystallization solvents are strictly degassed (sparged with Argon or N₂ for at least 30 minutes prior to use). During isolation, do not pull air through the filter cake; use a positive pressure nitrogen blanket. Dry the product in a vacuum oven at ≤40 °C with a continuous N₂ bleed.

Q3: My HPLC purity is high, but the assay by titration shows low active content. What is co-crystallizing? Root Cause: Hydrazine dihydrochloride (a byproduct of the upstream synthesis) or excess HCl is co-precipitating. Hydrazine dihydrochloride has a steep solubility cliff in non-polar anti-solvents. Solution: Perform a hot polish filtration of the primary solvent mixture (EtOH/Water) before adding the anti-solvent. Ensure the water content in the primary solvent is strictly controlled (ideally 15-20% v/v) to keep inorganic chlorides dissolved while the target organic salt crystallizes.

Part 3: Experimental Protocol: Optimized Anti-Solvent Crystallization

This self-validating protocol utilizes a binary solvent system (Ethanol/Water) and an anti-solvent (Ethyl Acetate) to maximize yield while rejecting oxidation byproducts.

Step 1: Dissolution & pH Verification

  • Suspend 100 g of crude 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride in 500 mL of degassed Ethanol/Water (80:20 v/v).

  • Heat the jacketed reactor to 60 °C under a nitrogen atmosphere with an agitation rate of 250 RPM.

  • Validation Check: Sample the aqueous layer and verify the pH is < 2.0. If higher, add 0.1 equivalents of concentrated ethanolic HCl.

Step 2: Hot Polish Filtration

  • Transfer the hot solution through a pre-heated 0.45 µm PTFE inline filter into a secondary, N₂-purged crystallizer maintained at 55 °C. This removes insoluble inorganic salts and trace transition metal particulates.

Step 3: Anti-Solvent Addition & Seeding

  • Begin dosing 1,000 mL of degassed Ethyl Acetate (EtOAc) at a constant rate of 16 mL/min.

  • Pause the addition after 400 mL (when the solution reaches the MSZW boundary, indicated by a faint, persistent opalescence).

  • Add 0.5 g of milled, pure seed crystals suspended in 5 mL of EtOAc.

  • Hold isothermally at 55 °C for 45 minutes to allow the seed bed to mature and prevent LLPS.

  • Resume the EtOAc addition at 10 mL/min until complete.

Step 4: Cubic Cooling Profile

  • Implement a cubic cooling profile to drop the temperature from 55 °C to 5 °C over 6 hours.

    • Causality: A cubic profile (cooling slowly at first, e.g., -0.05 °C/min, then accelerating) maintains a constant supersaturation level, promoting crystal growth over secondary nucleation and preventing oiling out[3].

Step 5: Isolation & Drying

  • Filter the slurry using a Nutsche filter under a nitrogen blanket.

  • Wash the cake with 200 mL of pre-chilled (5 °C) degassed EtOAc.

  • Transfer to a vacuum oven and dry at 40 °C, 50 mbar, with a slight N₂ bleed for 12 hours.

Part 4: Quantitative Data: Solvent Screening

The following table summarizes the thermodynamic phase behaviors observed during solvent system optimization.

Primary Solvent (Vol)Anti-Solvent (Vol)Yield (%)HPLC Purity (Area %)Phase Behavior / MorphologyTroubleshooting Notes
EtOH/Water 80:20 (5V) EtOAc (10V) 88.4% >99.5% Prismatic Crystals Optimal MSZW; high impurity rejection.
Methanol (6V)MTBE (12V)75.2%98.1%Agglomerated NeedlesSevere LLPS (oiling out) observed prior to nucleation.
Water (3V)Isopropanol (15V)62.0%99.0%Fine PowderHigh solubility loss in mother liquor; slow filtration.
DMF (4V)Hexanes (15V)91.5%92.4%Amorphous SolidProduct crashed out rapidly; trapped oxidation impurities.

Part 5: Process Visualization

CrystallizationWorkflow Start Crude 3-Chloro-2-hydrazinyl- 1,2-dihydropyrazine HCl Dissolution Dissolution in Degassed EtOH/H2O (80:20) at 60°C Start->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Oxidation Issue: Pink/Brown Color? Check N2 sparging, ensure pH < 2 Dissolution->Oxidation AntiSolvent Anti-Solvent Addition (EtOAc) at 55°C Filtration->AntiSolvent Seeding Seed Addition (0.5 wt%) & Isothermal Hold AntiSolvent->Seeding OilingOut Issue: Oiling Out (LLPS)? Reduce anti-solvent rate, increase seed load AntiSolvent->OilingOut Cooling Cubic Cooling to 5°C (6 hour profile) Seeding->Cooling Isolation Filtration & N2 Vacuum Drying Cooling->Isolation OilingOut->Seeding Oxidation->Dissolution

Workflow and troubleshooting logic for the anti-solvent crystallization of the hydrazine HCl salt.

Part 6: References

  • Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • TRIAZOLOPYRAZINE DERIVATIVES AS BRD4 INHIBITORS European Patent Office (EP 3066104 B1) URL:

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Crystals (MDPI) URL:[Link]

Sources

Troubleshooting

Reducing byproduct formation in 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride reactions

Welcome to the Technical Support Center for the synthesis and handling of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride . This guide is designed for researchers and drug development professionals utilizing this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride . This guide is designed for researchers and drug development professionals utilizing this critical building block in the synthesis of triazolopyrazines and other pharmaceutically relevant scaffolds[1].

While the nucleophilic aromatic substitution ( SN​Ar ) of 2,3-dichloropyrazine with hydrazine hydrate is conceptually straightforward, scaling this reaction frequently introduces complex byproduct profiles[2]. This guide provides field-proven insights into the causality of these side reactions and self-validating protocols to ensure high-purity isolation.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first map the competing kinetic pathways. The pyrazine ring is highly electron-deficient, making it an excellent electrophile. However, this same property makes the intermediate highly reactive, leading to over-substitution, dimerization, or oxidative degradation if conditions are not strictly controlled.

Pathway SM 2,3-Dichloropyrazine Target 3-Chloro-2-hydrazinopyrazine (Free Base) SM->Target S_NAr ipso-substitution N2H4 Hydrazine Hydrate N2H4->Target Salt 3-Chloro-2-hydrazinyl-1,2- dihydropyrazine HCl Target->Salt + HCl (Ethanol) Stabilization BP1 2,3-Dihydrazinopyrazine (Bis-substitution) Target->BP1 Excess N2H4 >60°C BP2 1,2-Bis(3-chloropyrazin-2-yl)hydrazine (Dimerization) Target->BP2 Excess SM BP3 Azo/Polymeric Tars (Oxidation) Target->BP3 O2 / Free Base Instability

Reaction pathways showing target synthesis, stabilization, and major byproduct formation routes.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of 2,3-dihydrazinopyrazine (the bis-substituted byproduct)? Causality: The pyrazine ring remains highly electron-deficient even after the first hydrazine moiety is added. Consequently, the second chlorine atom remains susceptible to nucleophilic attack. While some literature reports refluxing the reaction at 85°C[2], elevated temperatures significantly lower the activation energy barrier for this second substitution[3]. Solution: Strictly control the temperature. Keep the reaction between 0°C and 25°C. The primary SN​Ar reaction is sufficiently exothermic and kinetically favorable at room temperature. Heat should only be applied if TLC indicates stalled conversion, and never exceed 40°C.

Q2: How do I minimize the formation of the dimerized byproduct, 1,2-bis(3-chloropyrazin-2-yl)hydrazine? Causality: Dimerization occurs when the newly formed 3-chloro-2-hydrazinopyrazine (which contains a nucleophilic terminal −NH2​ group) attacks unreacted 2,3-dichloropyrazine. This is a competing parallel reaction driven by local concentration gradients. Solution: Utilize an inverse addition strategy. Add the 2,3-dichloropyrazine solution dropwise into a chilled solution of hydrazine hydrate. This ensures hydrazine is always in massive stoichiometric excess relative to the available electrophile, outcompeting the product for the starting material.

Q3: My isolated product degrades rapidly, turning into a dark tar. How can I prevent this? Causality: Free aryl hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming reactive azo intermediates that polymerize into dark tars. Solution: Isolate the product as the hydrochloride salt (3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride). Protonation of the hydrazine group and the pyrazine N1 nitrogen (yielding the 1,2-dihydropyrazinium tautomer) drastically reduces the electron density of the system, effectively shutting down the oxidative degradation pathway.

Q4: What is the optimal solvent system for this reaction? Causality: Protic solvents like ethanol are universally preferred for this SN​Ar reaction[4] because they stabilize the Meisenheimer complex transition state via hydrogen bonding to the leaving chloride ion. Solution: Use absolute ethanol. It provides the necessary transition-state stabilization while allowing the final hydrochloride salt to precipitate cleanly, driving the equilibrium and simplifying isolation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction parameters on byproduct distribution. Inverse addition at ambient temperatures provides the optimal balance of yield and purity.

Reaction StrategyHydrazine (Eq.)Temp (°C)Target Yield (%)Bis-hydrazination (%)Dimerization (%)
Direct Addition1.56545.015.230.1
Direct Addition3.08555.435.8< 5.0
Inverse Addition1.52570.2< 2.015.5
Inverse Addition 3.0 25 88.5 < 2.0 < 2.0

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the reaction proceeds exactly as intended without byproduct accumulation.

Step 1: Inverse Addition Setup

  • Charge a flame-dried, argon-purged flask with hydrazine monohydrate (3.0 eq) and absolute ethanol (10 volumes).

  • Chill the solution to 0–5°C using an ice-water bath. Validation Checkpoint: The solution must remain completely colorless and homogeneous. Any yellowing indicates pre-existing oxidation of the hydrazine.

Step 2: Controlled SN​Ar Reaction

  • Dissolve 2,3-dichloropyrazine (1.0 eq) in absolute ethanol (5 volumes).

  • Add this solution dropwise to the chilled hydrazine mixture over 1 hour using an addition funnel.

  • Maintain the internal temperature below 10°C during the addition. Once complete, remove the ice bath and allow the mixture to warm to 25°C for 2 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar, UV-active spot at the baseline ( Rf​≈0.1 ).

Step 3: Hydrochloride Salt Formation

  • Re-chill the reaction mixture to 0°C.

  • Purge the system with Argon to displace any dissolved oxygen.

  • Slowly add 1.25 M ethanolic HCl (1.5 eq) dropwise. Validation Checkpoint: Immediate precipitation of a pale-yellow to white crystalline solid confirms successful protonation. The formation of the 1,2-dihydro hydrochloride salt drastically reduces solubility, driving the product out of the reactive phase.

Step 4: Isolation and Storage

  • Filter the precipitate rapidly under a blanket of Argon using a Schlenk frit or a standard Büchner funnel with an inverted funnel supplying inert gas.

  • Wash the filter cake twice with ice-cold diethyl ether to remove residual unreacted hydrazine and trace moisture.

  • Dry the solid under high vacuum at room temperature for 12 hours. Validation Checkpoint: The resulting solid should be free-flowing and stable at room temperature in ambient light without darkening, confirming the oxidative stability of the hydrochloride salt form.

References

  • The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Relationship Guide. BenchChem. 1

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Publications. 4

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.2

  • Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1, 2, 4] triazolo[4, 3- a] pyrazine. Semantic Scholar. 3

Sources

Optimization

Technical Support Center: Heavy Metal Remediation for 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the purification of 3-chloro-2-hydraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the purification of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride .

This intermediate is highly valuable in the synthesis of kinase and bromodomain inhibitors (e.g., ATAD2 or BRD4 inhibitors). However, its structural features make it a notorious "metal sink" during transition-metal-catalyzed cross-coupling reactions. This guide provides field-proven, mechanistically grounded solutions to strip residual palladium (Pd), ruthenium (Ru), and platinum (Pt) from your product.

The Causality of Metal Retention: Why is this Molecule so Stubborn?

Before applying a scavenger, you must understand the thermodynamics of your matrix. Why do heavy metals bind so tightly to this specific compound?

  • Bidentate Chelation: The combination of the hydrazine moiety (-NH-NH 2​ ) and the adjacent pyrazine nitrogen creates a highly favorable bidentate chelating environment. Transition metals form thermodynamically stable 5-membered metallacycles with these nitrogen atoms.

  • The Hydrochloride Effect: Your compound is isolated as a hydrochloride salt. This creates a highly acidic microenvironment. Many traditional scavengers (like standard silica-thiols) require a neutral to basic pH to remain deprotonated and nucleophilic. In an acidic matrix, the scavenger is protonated, rendering it chemically blind to the metal.

You are not just filtering a physical impurity; you are attempting to break a stable metal-ligand complex. This requires a scavenger with a higher binding affinity than the API itself, operating under optimized kinetic conditions.

Mechanistic Workflow for Metal Remediation

The following workflow illustrates the self-validating feedback loop required to ensure your API meets regulatory thresholds.

G Crude Crude Hydrazinylpyrazine HCl (High Pd/Ru Impurities) Dissolve Dissolution (MeOH/H2O) Adjust pH if needed Crude->Dissolve Scavenge Add Metal Scavenger (e.g., MP-TMT, PIX) Dissolve->Scavenge Filter Filtration via Celite Wash with Hot Solvent Scavenge->Filter Test ICP-MS Analysis (ICH Q3D Limits) Filter->Test Pass Proceed to Crystallization Test->Pass < 10 ppm Fail Secondary Scavenging (Binary Carbon System) Test->Fail > 10 ppm Pure Pure API Intermediate (< 10 ppm Metals) Pass->Pure Fail->Scavenge Recalculate Equivalents

Figure 1: Self-validating workflow for heavy metal scavenging and ICP-MS verification.

Quantitative Target Thresholds (ICH Q3D)

Before beginning remediation, establish your target limits. The International Council for Harmonisation (ICH) Q3D guidelines dictate the Permitted Daily Exposure (PDE) based on the route of administration .

Table 1: ICH Q3D PDE Limits for Common Catalytic Heavy Metals

ElementICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cadmium (Cd) 151.73.4
Lead (Pb) 1555
Arsenic (As) 115151.9
Mercury (Hg) 13031.2
Palladium (Pd) 2B100101
Ruthenium (Ru) 2B100101
Platinum (Pt) 2B10810.81.08

Note: To convert PDE to concentration limits (ppm), divide the PDE by the maximum daily dose of the final formulated drug.

Troubleshooting & FAQs

Q: Why did standard silica-thiol (Si-Thiol) fail to reduce Palladium below 50 ppm in my batch? A: This is a kinetic and thermodynamic failure. As mentioned, 3-chloro-2-hydrazinyl-1,2-dihydropyrazine acts as a potent bidentate ligand. Furthermore, in the acidic microenvironment of the hydrochloride salt, the thiol groups on the silica scavenger become protonated, drastically reducing their nucleophilicity. Solution: You must either neutralize the matrix slightly with a mild base (like N-methylmorpholine) before scavenging, or switch to an ultra-efficient, pH-independent scavenger like Potassium Isopropyl Xanthate (PIX) .

Q: I am experiencing significant API loss (up to 30%) during the filtration of the scavenger. How can I prevent this? A: API loss during metal scavenging usually stems from non-specific hydrophobic interactions between the API and the polystyrene backbone of polymeric scavengers (e.g., MP-TMT), or hydrogen bonding with unfunctionalized silanols on silica scavengers . Solution: Pre-condition the scavenger by swelling it in the reaction solvent for 30 minutes prior to adding the crude API mixture. After filtration, perform a displacement wash of the filter cake using a highly polar, aprotic solvent (e.g., DMSO or DMF) to disrupt the non-specific binding, followed by your standard crystallization anti-solvent.

Q: Can I use activated carbon alone to remove Ruthenium (Ru) impurities? A: No. While activated carbon is excellent for removing colored organic impurities and colloidal metals (e.g., "Pd black"), it relies solely on physical adsorption (van der Waals forces). It cannot thermodynamically outcompete the strong chelation of the hydrazinylpyrazine ring for dissolved, coordinated Ru(II) or Ru(III) species. You must use a binary scavenging system —combining a chelating agent to strip the metal from the API, with activated carbon to adsorb the resulting metal-chelate complex .

Experimental Protocol: Binary Scavenging System

This protocol utilizes a binary system (PIX + Activated Carbon) designed specifically to break the pyrazine-hydrazine metallacycle. It is a self-validating system : the final ICP-MS data acts as a feedback loop to confirm the thermodynamic success of the scavenger equivalents used.

Step 1: Matrix Preparation Dissolve 100 g of crude 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride in 1.0 L of a Methanol/Water mixture (9:1 v/v) in a jacketed reactor.

Step 2: pH Adjustment (Critical Causality Step) Carefully adjust the pH of the solution to 5.5 - 6.0 using N-methylmorpholine (NMM). Causality: Neutralizing the excess HCl ensures that the incoming scavenger's active binding sites remain deprotonated and highly nucleophilic, maximizing metal affinity.

Step 3: Scavenger Loading Add 5.0 equivalents (relative to the known molar concentration of the heavy metal determined by preliminary ICP-MS) of Potassium Isopropyl Xanthate (PIX) and 10% w/w Activated Carbon (e.g., Darco KB-G).

Step 4: Thermodynamic Incubation Stir the suspension at 45°C for 12 hours. Causality: Elevated temperature increases the kinetic dissociation rate of the metal from the pyrazine-hydrazine chelate, providing the PIX scavenger the opportunity to irreversibly capture the metal ion.

Step 5: Filtration & Displacement Wash Filter the mixture hot through a pad of Celite 545 to remove the solid scavenger-metal complex and the carbon. Wash the filter cake with 200 mL of hot Methanol, followed by a 50 mL displacement wash of DMF to recover any non-specifically bound API.

Step 6: Crystallization Concentrate the filtrate under reduced pressure to approximately 300 mL. Add 600 mL of Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent to precipitate the pure intermediate. Filter and dry under vacuum.

Step 7: System Validation Analyze the dried powder via ICP-MS. Validation Loop: If Pd/Ru levels are >10 ppm, the metal-scavenger binding kinetics were insufficient for the specific matrix concentration. You must execute a secondary pass (refer to the "Fail" loop in Figure 1) using a highly cross-linked macroporous polymer (e.g., QuadraPure TU) to capture the remaining trace amounts.

References

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online. Available at:[Link]

  • Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. Available at:[Link]

  • ICH Q3D (R2) Elemental impurities - Scientific guideline. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS Methods for the Quantification of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

This guide provides an in-depth comparison of analytical strategies for the validation of a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-chloro-2-hydrazinyl-1,2-d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical strategies for the validation of a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride. As a potential process intermediate or impurity in pharmaceutical development, accurate quantification of this compound is critical for ensuring product quality and safety. The inherent chemical properties of the hydrazine moiety—namely its high polarity, reactivity, and instability—present significant analytical challenges that necessitate a carefully considered validation approach.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3] We will compare two primary methodologies: a direct injection approach and a more robust method involving chemical derivatization, providing the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Core Analytical Challenge: The Hydrazine Moiety

Hydrazine-containing compounds are notoriously difficult to analyze using standard reversed-phase LC-MS techniques. The primary reasons are:

  • High Polarity: Leads to poor retention on conventional C18 columns, often causing the analyte to elute in the solvent front where matrix effects are most severe.[4][5]

  • Poor Ionization Efficiency: The basic hydrazine group may not ionize efficiently under typical electrospray ionization (ESI) conditions, resulting in low sensitivity.

  • Reactivity and Instability: Hydrazines are susceptible to oxidation and can react with components in the sample matrix or mobile phase, compromising the accuracy and reproducibility of the results.[6][7]

To overcome these obstacles, a chemical derivatization strategy is often employed. This involves reacting the hydrazine with a reagent to form a new, more analytically amenable molecule (a hydrazone).[8][9] This guide will compare the performance of a direct analysis method against a method utilizing derivatization with benzaldehyde.

Foundational Strategy: Derivatization to Enhance Performance

The fundamental principle of the derivatization approach is to convert the problematic analyte into a stable, less polar, and more easily ionizable derivative. The reaction of a hydrazine with an aldehyde, such as benzaldehyde, forms a stable hydrazone.[10][11] This transformation is a cornerstone of reliable hydrazine quantification.[12][13]

G cluster_reactants Reactants cluster_product Product Analyte 3-chloro-2-hydrazinyl- 1,2-dihydropyrazine hydrochloride Reagent Benzaldehyde Product Stable, Less-Polar Hydrazone Derivative (Improved LC retention & MS ionization) Analyte->Product + Reagent->Product

Caption: General reaction mechanism for hydrazine derivatization.

The Validation Gauntlet: A Workflow for Regulatory Compliance

A method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The entire process must be governed by a pre-approved validation protocol and its results summarized in a comprehensive report, in line with global regulatory expectations.[1][15]

G Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision (Repeatability & Intermediate) Lin->AccPre Loq LOD & LOQ AccPre->Loq Stab Stability (Autosampler, Freeze-Thaw, Long-Term) Loq->Stab Rob Robustness Stab->Rob Rep Generate Validation Report Rob->Rep

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Comparative

Comparative reactivity of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride and 2-hydrazinylpyrazine

Heterocyclic hydrazines are indispensable building blocks in the synthesis of fused polycyclic scaffolds, such as triazolopyrazines and pyrazolopyrazines, which are privileged structures in kinase inhibitors and GPCR lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Heterocyclic hydrazines are indispensable building blocks in the synthesis of fused polycyclic scaffolds, such as triazolopyrazines and pyrazolopyrazines, which are privileged structures in kinase inhibitors and GPCR ligands. This technical guide provides a critical comparison between a standard aromatic precursor, 2-hydrazinylpyrazine , and its functionally dense, partially saturated counterpart, 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride .

Structural and Electronic Profiling

Understanding the fundamental electronic differences between these two precursors is critical for designing successful synthetic routes and anticipating downstream reactivity.

  • (CAS 54608-52-5) : With a molecular weight of 110.12 g/mol , this compound is a fully conjugated, electron-deficient heteroaromatic system[1]. The hydrazine group acts as a potent bis-nucleophile. The aromatic core provides high stability, making the free base easy to handle. It is frequently utilized in the direct synthesis of complex fluorophores like BOPYPY dyes[2] and in mechanochemical hydrazone couplings[3].

  • (CAS 1134988-44-5) : Weighing 183.04 g/mol , this building block introduces three distinct structural deviations from the standard pyrazine[4][5]:

    • Partial Saturation: The 1,2-dihydro core lacks full aromaticity, fundamentally altering the electronic distribution and making the ring highly susceptible to oxidative aromatization.

    • C3-Chlorine Substitution: Acts as a latent electrophilic site for late-stage functionalization.

    • Hydrochloride Salt: The salt form is mandatory to stabilize the electron-rich dihydropyrazine and the hydrazine moiety against premature degradation.

Mechanistic Pathways & Reactivity Comparison

Annulation Dynamics

When reacting with orthoesters or aldehydes to form [1,2,4]triazolo[4,3-a]pyrazines, 2-hydrazinylpyrazine undergoes a straightforward condensation-cyclization sequence, directly yielding the fully aromatic fused bicycle[2].

Conversely, 3-chloro-2-hydrazinyl-1,2-dihydropyrazine HCl requires a strictly controlled, two-stage activation. First, a non-nucleophilic base must be introduced to neutralize the HCl salt and liberate the hydrazine. Following cyclization, the resulting intermediate is a dihydro-triazolopyrazine. To achieve the thermodynamically favored aromatic state, an oxidative aromatization step (loss of 2H) is required. This often occurs spontaneously under aerobic conditions but is typically accelerated using mild oxidants to ensure high yields and prevent mixed product distributions.

MechanisticPathway cluster_0 Aromatic Precursor cluster_1 Dihydropyrazine Precursor A 2-Hydrazinylpyrazine (Free Base) B Direct Annulation (Orthoester) A->B C [1,2,4]Triazolo[4,3-a]pyrazine (Fully Aromatic) B->C D 3-Chloro-2-hydrazinyl- 1,2-dihydropyrazine HCl E Base Neutralization & Annulation D->E F Dihydro-Triazolopyrazine Intermediate E->F G 8-Chloro-[1,2,4]triazolo [4,3-a]pyrazine F->G Oxidation [-2H]

Divergent annulation pathways of 2-hydrazinylpyrazine and its chlorinated dihydro analog.

Orthogonal Functionalization

The strategic advantage of the chlorinated dihydropyrazine lies in its post-annulation versatility. Once aromatized to 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, the C8-chlorine is highly activated by the electron-withdrawing fused triazole ring. This enables rapid diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (SNAr).

OrthogonalLogic Core 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine SNAr SNAr Reaction (Amines/Alcohols) Core->SNAr Nucleophilic Attack Coupling Palladium Coupling (Suzuki/Sonogashira) Core->Coupling Oxidative Addition Prod1 C8-Substituted Triazolopyrazine SNAr->Prod1 Prod2 C8-Aryl/Alkynyl Triazolopyrazine Coupling->Prod2

Late-stage functionalization pathways enabled by the C3-chlorine substituent.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Direct Annulation of 2-Hydrazinylpyrazine

Objective : Synthesis of [1,2,4]triazolo[4,3-a]pyrazine.

  • Condensation : Dissolve (1.0 eq) in triethyl orthoformate (5.0 eq)[6]. The excess orthoester serves as both the electrophilic reagent and the solvent.

  • Thermal Cyclization : Heat the mixture to 120°C for 4 hours under a nitrogen atmosphere.

  • Validation Check : Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 111, [M+H]+) is completely replaced by the fully aromatized product mass (m/z 121, [M+H]+)[1].

  • Isolation : Concentrate the mixture under reduced pressure and recrystallize the crude solid from ethanol to yield the pure aromatic bicycle.

Protocol B: Base-Mediated Annulation & Oxidation of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine HCl

Objective : Synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine.

  • Neutralization : Suspend 3-chloro-2-hydrazinyl-1,2-dihydropyrazine HCl (1.0 eq) in anhydrous 1,4-dioxane. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0°C.

    • Causality: DIPEA is strictly chosen over stronger inorganic bases to prevent competitive elimination or degradation of the sensitive partially saturated dihydro core.

  • Cyclization : Add triethyl orthoformate (3.0 eq) and heat to 100°C for 6 hours.

  • Oxidative Aromatization : Cool the mixture to room temperature. Add MnO2 (2.0 eq) and stir open to the air for 2 hours.

    • Causality: While auto-oxidation occurs, adding a mild oxidant like MnO2 rapidly drives the dihydro intermediate to the fully conjugated pyrazine, preventing mixed product distributions and complex purification.

  • Validation Check : TLC (DCM:MeOH 9:1) must show the disappearance of the highly polar salt baseline spot. LC-MS must confirm the aromatized mass (m/z 155/157, [M+H]+) rather than the dihydro mass (+2 amu).

  • Isolation : Filter the suspension through a Celite pad to remove MnO2, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the critical physicochemical and reactive differences between the two building blocks to guide reagent selection.

Parameter2-Hydrazinylpyrazine3-Chloro-2-hydrazinyl-1,2-dihydropyrazine HCl
CAS Number 54608-52-51134988-44-5
Physical State Free base (solid)Hydrochloride salt (solid)
Core Aromaticity Fully aromaticPartially saturated (dihydro)
Activation Required None (Direct use)Base neutralization (e.g., DIPEA)
Annulation Oxidation Not requiredRequired (Spontaneous or MnO2/DDQ)
Late-Stage Handles NoneC3-Chlorine (SNAr, Cross-coupling)
Storage Stability Moderate (Requires inert gas)High (Stabilized by HCl salt)

References

  • Matrix Fine Chemicals. "2-HYDRAZINYLPYRAZINE | CAS 54608-52-5". Retrieved from[Link]

  • PubChem. "2-Hydrazinopyrazine - Compound Summary". National Institutes of Health. Retrieved from[Link]

  • AA Blocks. "3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride". Retrieved from [Link]

  • MDPI. "Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes". Molecules. Retrieved from [Link]

  • ACS Publications. "Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes". Inorganic Chemistry. Retrieved from[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Novel 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride Analogs

Introduction: The Therapeutic Potential of Dihydropyrazine Scaffolds The dihydropyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Dihydropyrazine Scaffolds

The dihydropyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a hydrazinyl moiety can further enhance biological activity, with many hydrazone derivatives exhibiting potent therapeutic effects.[4][5][6] This guide focuses on a systematic approach to benchmarking the biological activity of novel analogs derived from 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride.

The objective of this guide is to provide a robust, multi-tiered framework for evaluating and comparing these novel chemical entities (NCEs). We will proceed from broad-spectrum activity screening to more focused mechanistic and target-based assays. This strategic funneling ensures that resources are directed toward the most promising candidates. The causality behind our experimental choices is to first establish a baseline of cytotoxic activity, then elucidate the mechanism of cell death, and finally, investigate potential specific molecular targets, such as protein kinases or key inflammatory mediators. This approach provides a comprehensive biological profile for each analog, facilitating a data-driven selection process for further preclinical development.

For the purpose of this guide, we will consider a hypothetical series of three analogs (Analog A, Analog B, and Analog C) alongside the parent compound to illustrate the comparative benchmarking process.

Tier 1: Foundational Benchmarking - In Vitro Cytotoxicity Profiling

The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[7] This provides a quantitative measure of potency and establishes the necessary concentration ranges for all subsequent, more complex assays. A compound that is not cytotoxic at reasonable concentrations may be better suited for non-cytotoxic applications, whereas potent cytotoxicity directs our investigation toward anticancer potential.

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture & Seed Cells (e.g., MCF-7, A549, HEK293) compound_prep 2. Prepare Serial Dilutions of Analogs (0.01 µM to 100 µM) treatment 3. Treat Cells with Analogs (24, 48, 72h incubation) compound_prep->treatment mtt_add 4. Add MTT Reagent (4h incubation) treatment->mtt_add solubilize 5. Solubilize Formazan Crystals mtt_add->solubilize readout 6. Measure Absorbance (570 nm) solubilize->readout calc 7. Calculate IC50 Values readout->calc G cluster_prep Preparation cluster_exp Staining cluster_analysis Analysis cell_culture 1. Seed & Treat Cells (e.g., MCF-7 with IC50 concentration) controls 2. Prepare Controls (Untreated, Staurosporine-treated) harvest 3. Harvest & Wash Cells controls->harvest stain 4. Resuspend in Binding Buffer Add Annexin V-FITC & PI harvest->stain incubate 5. Incubate in Dark (15 min, Room Temp) stain->incubate flow 6. Analyze by Flow Cytometry incubate->flow quantify 7. Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Data Summary: Apoptosis Induction in MCF-7 Cells (24h Treatment)
Compound (at IC₅₀)Live Cells (Annexin V⁻/PI⁻)Early Apoptotic (Annexin V⁺/PI⁻)Late Apoptotic/Necrotic (Annexin V⁺/PI⁺)
Untreated Control 95.1%2.5%2.4%
Analog A 35.4%45.2%19.4%
Analog C 48.9%30.1%21.0%
Staurosporine (+) 15.8%55.7%28.5%

Interpretation: Analog A is a potent inducer of apoptosis, pushing a significant portion of the cell population into early apoptosis. Analog C also induces apoptosis, albeit to a lesser extent. These results strengthen the case for these compounds as potential anticancer agents.

Tier 3: Target-Specific Activity Profiling

After establishing a cytotoxic and pro-apoptotic profile, we investigate potential molecular targets. Based on the chemical scaffold, protein kinases and inflammatory pathways are plausible targets. [12][13]

A. Kinase Inhibition Profiling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. [12]Benchmarking the inhibitory activity of the analogs against a panel of relevant kinases (e.g., those in the MAPK/ERK pathway) can reveal specific targets.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Analog A Inhibition? ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

A generic approach involves using a luminescent kinase assay (e.g., Kinase-Glo®) which measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher luminescent signal.

Data Summary: Kinase Inhibition (IC₅₀ Values)

CompoundRAF Kinase IC₅₀ (µM)MEK Kinase IC₅₀ (µM)ERK Kinase IC₅₀ (µM)
Analog A 0.851.2> 50
Analog C 10.515.2> 50
Sorafenib (Control) 0.095.5> 50

Interpretation: Analog A shows potent inhibitory activity against RAF and MEK kinases, suggesting its cytotoxic effects may be mediated through the MAPK pathway. [14]This provides a specific, testable hypothesis for its mechanism of action.

B. Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases. [15]The NF-κB signaling pathway is a central mediator of the inflammatory response. [16]We can assess the anti-inflammatory potential of our non-cytotoxic candidate, Analog B, by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

G cluster_pathway NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IKK->IKK Analog B Inhibition? IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Translocates to Nucleus, Induces Transcription

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Comparative

Comprehensive Comparison Guide: Reference Standard Validation for 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride Purity

As a Senior Application Scientist, establishing the absolute purity of a reference standard is not merely a regulatory checkbox; it is the mathematical foundation upon which all subsequent analytical testing rests. 3-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity of a reference standard is not merely a regulatory checkbox; it is the mathematical foundation upon which all subsequent analytical testing rests. 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS: 1134988-44-5) is a highly reactive, bifunctional pyrazine intermediate critical to the synthesis of advanced oncology therapeutics, notably ATAD2 and BRD4 bromodomain inhibitors [1].

Because this compound serves as a foundational building block in API synthesis, any impurity in the reference standard will systematically skew the quantification of the final drug substance. This guide objectively compares the efficacy of Traditional Monograph Validation (TMV) against Comprehensive Orthogonal Validation (COV) , providing self-validating experimental protocols to ensure absolute analytical confidence.

The Analytical Challenge of Pyrazine Intermediates

Pyrazine derivatives synthesized via hydrazine substitution inherently carry specific impurity risks:

  • Regiochemical Isomers: Side reactions can produce structural isomers that co-elute in standard chromatography.

  • Inorganic Salts: The hydrochloride salt formation often traps excess inorganic chlorides.

  • Trace Hydrazine: Unreacted hydrazine is highly toxic, volatile, and lacks a UV chromophore, making it "invisible" to standard HPLC-UV detectors.

When validating a reference standard, relying solely on chromatographic area normalization creates "analytical blindness." A standard might appear 99.9% pure by UV detection, while secretly harboring 2% inorganic salts and water.

Methodological Comparison: TMV vs. COV

To establish a Certified Reference Material (CRM) compliant with USP <11> guidelines [2], modern laboratories must move beyond traditional methods.

Table 1: Methodological Comparison
Validation ParameterTraditional Monograph Validation (TMV)Comprehensive Orthogonal Validation (COV)
Primary Purity Method HPLC-UV (100% Area Normalization)Mass Balance (100% - Sum of all impurities)
Orthogonal Verification NoneQuantitative NMR (qNMR)
Water Content Loss on Drying (LOD) - Prone to degrading the sampleKarl Fischer (KF) Titration - Specific to water
Inorganic Impurities Residue on Ignition (ROI)ROI coupled with ICP-MS
Trace Hydrazine Not typically detected (UV transparent)Derivatization followed by LC-MS/MS
Confidence Level Low: Overestimates true purityHigh: Accounts for all matter in the sample

Quantitative Performance Data

To demonstrate the causality of method selection, we subjected a single batch of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride to both validation paradigms. The data below illustrates how TMV artificially inflates purity by failing to detect non-chromophoric mass.

Table 2: Purity Assessment Results
Analytical ParameterTMV Results (Standard Grade)COV Results (High-Purity CRM)
HPLC-UV Organic Impurities 0.2% (Purity: 99.8%)0.2%
Residual Water (KF) Not Tested0.4%
Inorganic Salts (ROI) 0.1%1.1% (Revealed trapped HCl)
Trace Hydrazine Not Detected12 ppm (Detected via LC-MS/MS)
Calculated Purity 99.7% (False High)98.3% (True Mass Balance)
qNMR Cross-Validation Not Performed98.2% ± 0.1%

Workflow Visualization

G A 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine HCl B Organic Impurities (HPLC-UV) A->B C Water Content (KF) A->C D Inorganic Salts (ROI) A->D E Orthogonal Check (qNMR) A->E F Mass Balance Calculation B->F C->F D->F G Certified Reference Material E->G Validation F->G

Caption: Mass Balance and qNMR Orthogonal Workflow for Reference Standard Certification.

Self-Validating Experimental Protocols

To meet the rigorous specificity and accuracy criteria set forth in ICH Q2(R1) [3], the following protocols utilize internal feedback loops to guarantee data integrity.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Objective: Establish the absolute mass fraction of the analyte without relying on a pre-existing reference standard. Causality: qNMR is a primary ratio method. The integrated area of a nuclear resonance signal is strictly proportional to the number of nuclei generating it. By spiking a known mass of an internal calibrant (Maleic acid) into the sample, we calculate the exact purity of the pyrazine derivative. Maleic acid is chosen because its singlet proton resonance (~6.3 ppm) sits in a clean spectral window, completely isolated from the pyrazine aromatic protons (~7.8 ppm), preventing integration overlap.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~20 mg of the pyrazine candidate and ~10 mg of NIST-traceable Maleic acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.01% TMS.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz. Critical Parameter: Set the T1 relaxation delay (D1) to 60 seconds to allow all protons to return to equilibrium.

  • Integration: Integrate the maleic acid singlet and the pyrazine aromatic doublet. Calculate mass fraction using the standard qNMR equation.

Self-Validating System (SST): To prove that complete relaxation has occurred (preventing signal saturation which skews quantitation), a secondary scan using a 45-degree excitation pulse is compared against the standard 90-degree pulse. The calculated purity between both scans must agree within ≤ 0.1%. If the variance exceeds this, the D1 delay is insufficient, and the system automatically invalidates the run.

Protocol 2: Trace Hydrazine Quantification via Derivatization LC-MS/MS

Objective: Quantify highly toxic, UV-transparent unreacted hydrazine down to parts-per-million (ppm) levels. Causality: Free hydrazine is highly polar, volatile, and lacks a chromophore. By reacting the sample with benzaldehyde at pH 4.0, hydrazine undergoes a condensation reaction to form benzalazine. This Schiff base formation achieves three causal goals: (1) it eliminates volatility, (2) it introduces a hydrophobic moiety allowing for strong retention on a standard C18 reverse-phase column, and (3) it provides a highly efficient precursor ion for positive electrospray ionization (ESI+).

Pathway S1 Sample Matrix (Trace Hydrazine) S2 Derivatization (Benzaldehyde) S1->S2 S3 LC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Quantification (< 1 ppm LOD) S4->S5

Caption: Trace Hydrazine Derivatization and LC-MS/MS Quantification Pathway.

Step-by-Step Workflow:

  • Sample Spiking: Dissolve 50 mg of the reference standard candidate in 1 mL of ammonium acetate buffer (pH 4.0). Spike with 10 ppm of Hydrazine-15N2 (Internal Standard).

  • Derivatization: Add 50 µL of pure benzaldehyde. Vortex and incubate at 40°C for 30 minutes to drive the condensation reaction to completion.

  • Extraction: Extract the resulting benzalazine into 1 mL of hexane, evaporate to dryness under nitrogen, and reconstitute in 50% methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the MRM transition for benzalazine (m/z 209 -> 104) and the 15N2-isotope (m/z 211 -> 105).

Self-Validating System (SST): The protocol validates its own extraction efficiency and matrix suppression. The absolute recovery of the Hydrazine-15N2 internal standard must fall between 95.0% and 105.0%. If recovery falls outside this window, the system flags a matrix interference, and the sample must be re-analyzed using the method of standard additions.

References

  • Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models , Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry , U.S. Food and Drug Administration (FDA).[Link]

  • Are You Handling USP Reference Standards Appropriately? , Lachman Consultant Services.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex, multi-hazard chemical entities. 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS: 1134988-44...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex, multi-hazard chemical entities. 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride (CAS: 1134988-44-5)[1] is a prime example of a compound that demands rigorous operational respect. It is not merely a toxic organic molecule; it is a reactive hydrazine derivative coupled with a halogenated heterocycle and an acidic hydrochloride salt.

Handling and disposing of this compound requires a self-validating system of safety protocols. Improper disposal risks severe environmental contamination, toxic gas exposure, and violent chemical reactions. This guide provides a comprehensive, step-by-step operational and disposal plan designed to ensure absolute regulatory compliance and laboratory safety.

Phase 1: Chemical Profiling and Hazard Causality

To safely manage a chemical, you must understand the mechanistic causality behind its hazards. We do not just follow rules; we engineer safety based on molecular structure.

  • The Hydrazine Moiety (-NH-NH₂): Hydrazine derivatives are potent reducing agents. They are highly toxic, hepatotoxic, and neurotoxic, and can cause severe contact dermatitis and systemic damage upon exposure. Because they are electron-rich, they can react violently with oxidizing agents[2].

  • The Halogenated Pyrazine Ring (C₄H₄ClN₂): The presence of chlorine on the aromatic ring classifies this as a halogenated organic compound. When subjected to standard combustion, halogenated organics can generate highly toxic polychlorinated biphenyls (PCBs), dioxins, and furans if the combustion temperature is insufficient[3][4].

  • The Hydrochloride Salt (-HCl): The salt form increases the molecule's stability compared to a free base hydrazine, but it also adds to the total halogen load. Upon thermal destruction, it releases corrosive hydrogen chloride (HCl) gas, necessitating specialized exhaust scrubbing[3][5].

Table 1: Physicochemical and Hazard Summary

Property / HazardDescriptionOperational Implication
Chemical Formula C₄H₈Cl₂N₄ (includes HCl salt)High nitrogen and halogen content.
Hydrazine Moiety Strong reducing agentMust isolate from oxidizing agents and acids.
Halogen Content Covalently bound Cl + HCl saltRequires caustic scrubbing during incineration.
Toxicity Acute systemic toxicityMandates strict PPE and engineering controls.

Phase 2: Operational Safety & Handling Workflow

Before any waste is generated, the handling of the pristine material must be tightly controlled.

  • Engineering Controls: Always handle the powder within a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood to prevent the inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Wear double-layered chemical-resistant gloves. Nitrile layered over chloroprene is highly recommended for handling hydrazine derivatives[6]. Utilize a fitted respirator (if handling large quantities outside a hood), chemical splash goggles, and a flame-resistant lab coat.

  • Environmental Isolation: Keep the compound strictly isolated from oxidizing acids (e.g., nitric acid, perchloric acid), heavy metal oxides, and strong bases, which could trigger an exothermic redox reaction[2].

Phase 3: Step-by-Step Disposal Procedure

Because of its dual classification as a reactive hydrazine and a halogenated organic, this compound cannot be disposed of via standard solvent waste streams. It falls under strict Environmental Protection Agency (EPA) Land Disposal Restrictions[7][8].

  • Step 1: Primary Segregation

    • Action: Designate a specific, chemically compatible waste container strictly for "Halogenated Hydrazine Waste."

    • Causality: Mixing this compound with standard organic waste (which may contain trace oxidizers or reactive metals) risks in-situ reactions.

  • Step 2: Packaging and Containment

    • Action: Place the solid waste (including contaminated Kimwipes, weigh boats, and PPE) into a high-density polyethylene (HDPE) container. Double-bag the primary container using 4-mil polyethylene bags.

    • Causality: HDPE provides excellent chemical resistance against acidic hydrochloride salts and prevents moisture ingress.

  • Step 3: Regulatory Labeling

    • Action: Label the container clearly with: "DANGER: Toxic/Reactive Solid Waste. Contains Halogenated Hydrazine Derivatives (3-chloro-2-hydrazinyl-1,2-dihydropyrazine HCl)."

  • Step 4: Thermal Destruction (Incineration)

    • Action: Contract a certified hazardous waste disposal facility equipped with a twin-chamber rotary kiln incinerator.

    • Causality: The EPA mandates that halogenated organic waste be incinerated at temperatures exceeding 1100°C with a minimum gas residence time of 2 seconds to ensure complete destruction and prevent dioxin formation[4]. Furthermore, the facility must utilize caustic scrubbing (wet scrubbers) to neutralize the HCl and NOx gases generated during combustion[3][5].

DisposalWorkflow N1 Waste Generation: 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine HCl N2 Segregation: Isolate from Oxidizers & Acids N1->N2 N3 Packaging: Seal in HDPE Containers N2->N3 N4 Labeling: Mark as Halogenated/Toxic Waste N3->N4 N5 Thermal Destruction: Twin-Chamber Incineration (>1100°C) N4->N5 N6 Emission Control: Caustic Scrubbing (HCl/NOx removal) N5->N6

Workflow for segregation, packaging, and thermal destruction of halogenated hydrazine waste.

Phase 4: Emergency Spill Response Protocol

In the event of a localized spill, immediate and precise action is required to prevent exposure and secondary reactions:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area and increase laboratory ventilation.

  • Suppress Dust: Do not sweep dry powder. Lightly mist the spill with water or a dilute neutralizing buffer to prevent aerosolization, ensuring no reactive chemicals are nearby.

  • Inert Absorption: Use only non-combustible, inert absorbents like dry sand, earth, or vermiculite. Never use sawdust or paper towels, as the hydrazine moiety can react with combustible organics[2].

  • Collect and Seal: Scoop the absorbed mixture using non-sparking tools into an HDPE hazardous waste bucket, seal tightly, and proceed directly to the disposal workflow outlined in Phase 3.

References

  • Title: Product Index - AA Blocks (CAS 1134988-44-5) Source: aablocks.com URL: 1

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: 3

  • Title: Hydrazine - Safety Data Sheet & Hazards Source: scbt.com URL: 2

  • Title: The Environment (Protection) Rules, 1986 - Incineration Standards Source: hspcb.org.in URL:

  • Title: Toxicological Profile for Hydrazines Source: cdc.gov (ATSDR) URL:

  • Title: Land Disposal Restrictions for Third Third Scheduled Wastes, Part 1 Source: epa.gov URL: 7

  • Title: Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 Source: epa.gov URL: 5

  • Title: Proper Disposal of Hydrazine Derivatives Source: benchchem.com URL: 6

  • Title: Land Disposal Restrictions for Third Third Scheduled Wastes, Part 2 Source: epa.gov URL: 8

  • Title: Guidelines for Halogenated Organic Waste Disposal Source: cpri.res.in URL: 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 2
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
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